Product packaging for Barium tungstate(Cat. No.:CAS No. 7787-42-0)

Barium tungstate

Cat. No.: B1582774
CAS No.: 7787-42-0
M. Wt: 385.2 g/mol
InChI Key: SJPVUFMOBDBTHQ-UHFFFAOYSA-N
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Description

Contextualization within Advanced Inorganic Materials Science

Barium tungstate (B81510) belongs to the family of alkaline earth tungstates and is a prominent member of the scheelite mineral group. ontosight.ainih.gov In advanced inorganic materials science, it is recognized for its notable characteristics, including high density, a high atomic number, and excellent chemical and thermal stability. nanorh.comscirp.org These properties make it a suitable candidate for a variety of high-performance applications. nanorh.com As a wide bandgap semiconductor, it serves as an excellent host material for doping with impurity ions, which can tailor its properties for specific functionalities. ijcrt.org

Historical Perspectives in Tungstate Compound Research

Research into tungstate compounds has a rich history, with a focus on their luminescent and optical properties. Tungstates are known as self-activated luminescent materials, meaning their light emission originates from the tungstate complex ion itself. scirp.org This intrinsic luminescence, which is efficient under excitation by X-rays, ultraviolet light, and cathode rays, has made them a subject of interest for various applications. scirp.org The stability of the luminescence spectrum and its broad emission band covering a significant portion of the visible light region have been key drivers of historical and ongoing research. scirp.org

Current Research Landscape and Scholarly Significance

The current research on barium tungstate is vibrant and expansive, with a strong focus on nanotechnology. ijcrt.org Scientists are exploring the synthesis of nanocrystalline BaWO₄, as the properties of the material can be significantly altered at the nanoscale. ijcrt.org The morphology and size of BaWO₄ nanoparticles can be controlled by modifying synthesis parameters such as the method, temperature, precursor concentration, pH, and reaction time. ijcrt.org Doping with rare earth elements is a particularly active area of investigation, as it can lead to materials with exceptional photostability, large Stokes/anti-Stokes shifts, and long luminescence lifetimes. ijcrt.org These doped materials are being explored for applications in telecommunications and laser emissions. ijcrt.org

Interdisciplinary Research Connections

The study of this compound is inherently interdisciplinary, bridging materials science, solid-state physics, and chemistry.

Materials Science: Research focuses on synthesizing BaWO₄ with controlled morphologies and microstructures to enhance its properties for applications in scintillators, phosphors, and solid-state lasers. mdpi.comunesp.brresearchgate.net

Solid-State Physics: This field investigates the fundamental physical properties of this compound, including its crystal structure, electronic band structure, and vibrational properties. ijcrt.orgnih.gov Understanding these aspects is crucial for predicting and explaining its optical and electrical behavior.

Chemistry: Chemical synthesis methods are at the core of producing this compound with desired characteristics. nih.gov Research in this area involves developing and optimizing various synthesis routes, such as solid-state reactions, hydrothermal synthesis, and co-precipitation methods. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula BaWO4<br>BaO4W B1582774 Barium tungstate CAS No. 7787-42-0

Properties

IUPAC Name

barium(2+);dioxido(dioxo)tungsten
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ba.4O.W/q+2;;;2*-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPVUFMOBDBTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][W](=O)(=O)[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BaWO4, BaO4W
Record name barium tungstate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Barium_tungstate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7787-42-0
Record name Tungstate (WO42-), barium (1:1), (T-4)-
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Record name Tungstate (WO42-), barium (1:1), (T-4)-
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Record name Barium wolframate not of a kind used as a luminophore
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Advanced Synthesis Methodologies and Fabrication Techniques for Barium Tungstate

Controlled Crystallization Approaches

The ability to control the crystallization process is paramount in synthesizing barium tungstate (B81510) with desired properties. Various techniques have been refined to manipulate the nucleation and growth of BaWO₄ crystals, leading to materials with specific morphologies and enhanced functionalities.

Hydrothermal and Solvothermal Syntheses

Hydrothermal and solvothermal methods are widely employed for the synthesis of crystalline barium tungstate. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, known as an autoclave. cdmf.org.brijcrt.org

The key to these methods is the ability to control the morphology and size of the resulting BaWO₄ crystals by adjusting reaction parameters such as temperature, reaction time, pH, and the use of surfactants or capping agents. ijcrt.orgresearchgate.net For instance, researchers have successfully synthesized BaWO₄ crystals with diverse morphologies, including olive-like, flake-like, and whisker-like structures, by employing different surfactants in a hydrothermal process. ijcrt.orgresearchgate.net In another study, dumbbell-like BaWO₄ microstructures were generated through a surfactant-free hydrothermal process using glycerol (B35011) as a co-solvent and capping agent. ijcrt.org

The solvothermal method, a variation of the hydrothermal technique, utilizes organic solvents, which can influence the reaction environment and the resulting product characteristics. acs.org A deep eutectic solvent (DES)-assisted solvothermal method has been used to produce rare earth tungstates with high thermal stability and catalytic activity. acs.org

MethodPrecursorsConditionsResulting MorphologyReference
HydrothermalBarium Chloride, Sodium TungstateWith various surfactants (C₁₇H₃₃COOK, C₁₉H₃₉COOK, C₂₅H₅₁COOK)Olive-like, flake-like, whisker-like ijcrt.orgresearchgate.net
HydrothermalBarium Chloride, Sodium TungstateWith cetyltrimethyl ammonium (B1175870) bromide (CTAB) as a surfactantNanorods (~45 nm diameter, >1 µm length) researchgate.net
HydrothermalBarium Chloride, Sodium TungstateSurfactant-free, with glycerolDumbbell-like microstructures ijcrt.org
Solvothermal (DES-assisted)Cerium Nitrate (B79036), Sodium TungstateReline (choline chloride:urea) as solvent, 180°C for 12hNanoparticles acs.org

Sol-Gel and Combustion Methods

The sol-gel and combustion methods are versatile techniques for producing high-purity, homogeneous this compound powders.

The sol-gel process involves the transition of a solution (sol) into a gel-like network containing the precursors. This gel is then dried and calcined to obtain the final product. While specific details on the sol-gel synthesis of pure BaWO₄ are less common in the provided context, the method is recognized as a viable route for preparing tungstate nanomaterials. ijcrt.org A streamlined sol-gel technique has been mentioned in the context of synthesizing this compound. acs.org

Combustion synthesis is a rapid, energy-efficient method that utilizes an exothermic reaction between an oxidizer (like a metal nitrate) and a fuel (such as urea (B33335) or glycine). This self-sustaining reaction produces a voluminous, foamy, and crystalline product. A modified combustion technique has been reported for the synthesis of nano-BaWO₄, resulting in phase-pure tetragonal nanoparticles with a size of approximately 22 nm. researchgate.net This method is noted for its ability to produce nanostructured materials suitable for optical applications. researchgate.net

Co-precipitation and Self-Assembly Strategies

Co-precipitation is a straightforward and widely used method for synthesizing this compound due to its simplicity, low cost, and high yield. acs.org The process typically involves mixing aqueous solutions of a soluble barium salt (e.g., barium chloride or barium nitrate) and a soluble tungstate salt (e.g., sodium tungstate) to form an insoluble BaWO₄ precipitate. nih.govunit.nonih.gov

The characteristics of the resulting BaWO₄ nanoparticles, such as size and morphology, can be controlled by adjusting parameters like precursor concentration, pH, and temperature. ijcrt.orgcivilica.com For example, pristine and neodymium-doped BaWO₄ nanostructures with a spindle-like morphology have been synthesized using a simple co-precipitation method. unit.nonih.gov The reaction mechanism involves a Lewis acid-base interaction where Ba²⁺ acts as an electron pair acceptor and WO₄²⁻ acts as an electron pair donor. acs.org

Self-assembly strategies often work in conjunction with other synthesis methods. During co-precipitation or hydrothermal synthesis, primary nanoparticles can spontaneously organize into more complex, hierarchical structures. For instance, the formation of spindle-like BaWO₄ nanostructures is described as a process where smaller nuclei self-assemble into an immature structure, which then grows into the final morphology. nih.gov Similarly, the self-assembly of BaWO₄ nanoparticles in reverse microemulsions can lead to the formation of unique nanostructures, with the final morphology being dependent on the water-to-surfactant molar ratio. ijcrt.orgresearchgate.net

MethodBarium PrecursorTungsten PrecursorKey FeaturesResulting MorphologyReference
Co-precipitationBarium ChlorideSodium TungstateSimple, low-cost, high yieldNanoparticles, Nanospindles acs.orgunit.nonih.gov
Co-precipitationBarium Chloride DihydrateSodium Tungstate DihydrateFollowed by sonication and drying at 200°CFine powder nih.gov
Self-Assembly (in Reverse Micelles)Not specifiedNot specifiedControlled by water-to-surfactant ratioVaried nanostructures ijcrt.orgresearchgate.net

Solid-State Reaction Optimization

The traditional solid-state reaction method involves the high-temperature reaction of solid precursors, such as barium carbonate (BaCO₃) and tungsten trioxide (WO₃). ijcrt.org While effective for producing crystalline BaWO₄, this method often requires high temperatures and long reaction times, which can lead to larger particle sizes and a lack of morphological control.

Optimization of this method focuses on improving reaction kinetics and achieving desired properties at lower temperatures. Studies have investigated the kinetics of BaWO₄ formation from equimolar mixtures of BaCO₃ and WO₃ through thermogravimetric and spectroscopic analyses. ijcrt.org Another approach involves using a solid-state metathetic reaction assisted by microwave energy, which has been shown to produce BaWO₄ with a bandgap of 4.8±0.2 eV. ijcrt.org Molten salt synthesis, a variation of the solid-state method, uses a low-melting-point salt as a flux to facilitate the reaction at lower temperatures, yielding microcrystalline BaWO₄. researchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a rapid, energy-efficient, and effective method for preparing this compound nanomaterials. scirp.orgsemanticscholar.org This technique utilizes microwave energy to heat the precursor solution rapidly and uniformly, leading to faster crystallization and often producing materials with high purity and controlled morphology. scirp.org

Several variations of this method have been developed:

Microwave-assisted hydrothermal (MAH) synthesis combines the advantages of hydrothermal and microwave methods. This technique has been used to prepare BaWO₄ powders at 140°C in just 30 minutes. cdmf.org.br The rapid heating from microwave irradiation in a closed system allows for reactions at temperatures above the solvent's boiling point and at pressures greater than 1 atm. cdmf.org.br

Direct feeding microwave synthesis involves rapidly mixing precursor solutions and immediately subjecting them to microwave refluxing. This has been used to create homogeneous double-cone structures of BaWO₄, approximately 10 µm in length, using polyethylene (B3416737) glycol (PEG2000) as a surfactant to control morphology. scirp.orgsemanticscholar.org

Cyclic microwave irradiation is another reported technique for synthesizing BaWO₄ nanoparticles. ijcrt.org

The use of different surfactants in microwave synthesis has been shown to significantly impact the luminescence intensity of the resulting BaWO₄. ijcrt.orgscirp.org

TechniquePrecursorsSurfactant/AdditiveConditionsResulting MorphologyReference
Microwave-Assisted HydrothermalBarium Chloride, Sodium TungstateAmmonium Hydroxide (B78521) (for pH adjustment)140°C, 30 minNot specified cdmf.org.br
Direct Feeding MicrowaveBarium Nitrate, Sodium Tungstate DihydratePolyethylene glycol (PEG2000)40% power, 20 min refluxHomogeneous double cones scirp.orgsemanticscholar.org
Citric Acid-Assisted MicrowaveNot specifiedCitric AcidNot specifiedPorous fusiform

Sonochemical and Mechanochemical Routes

Sonochemical synthesis utilizes the energy of ultrasonic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions. This method provides a unique environment for the formation of nanomaterials. This compound nanoparticles have been successfully prepared via a surfactant-free sonochemical route, reacting a barium salt with sodium tungstate in water. researchgate.net This approach is noted for its simplicity and for being environmentally friendly as it avoids organic solvents. researchgate.net

Mechanochemical synthesis , or high-energy ball milling, is a solid-state technique that uses mechanical energy to induce chemical reactions and structural changes. mdpi.comdntb.gov.ua The synthesis of BaWO₄ can be achieved at room temperature by milling precursors like barium carbonate and tungsten trioxide. mdpi.com The milling speed and duration are critical parameters; for instance, a higher milling speed (850 rpm) can facilitate the formation of tetragonal BaWO₄ in a shorter time (1 hour) compared to a lower speed (500 rpm), which may require 3 hours. mdpi.com This method can produce round nanoparticles with sizes below 50 nm. mdpi.com The mechanochemical process can also be used to activate precursors for subsequent reactions or to introduce structural disorder, which can influence the material's properties. mdpi.com

Molten Salt Methods

The molten salt method is a versatile technique for synthesizing crystalline materials at temperatures lower than those required for solid-state reactions. nih.gov This method utilizes a low-melting-point salt or a eutectic mixture of salts as a flux or reaction medium, which facilitates the dissolution of precursors and the subsequent precipitation of the desired product with high crystallinity. researchgate.netscientific.net

Pure microcrystalline this compound has been successfully prepared through molten flux reactions using alkali metal nitrates as the reaction media. researchgate.net In these syntheses, the mean size of the resulting rhombic-shaped crystals, which predominantly expose the (111) crystallographic planes, is dependent on both the flux temperature and the nature of the alkali metal cation used. researchgate.net For instance, using monomeric molybdate (B1676688) and tungstate precursors allows for the formation of the target products at temperatures as low as 673 K. researchgate.net A modified molten salt method employing sodium nitrate and potassium nitrate as the reaction medium has been used to synthesize pure phase BaWO₄ nanoparticles with a tetragonal unit cell structure at 500°C for 6 hours. researchgate.net

The choice of molten salt and the molar ratio of precursors to the salt are critical parameters. A previous study utilized a molar ratio of 1:1:12 for BaCl₂, alkali metal tungstate, and either NaNO₃ or KNO₃ in the temperature range of 400 to 600°C for 12 hours to produce micron-sized BaWO₄ particles. researchgate.net The molten-salt process combined with a co-precipitation reaction has also been employed to fabricate Pr³⁺-activated barium tungsto-molybdate solid solution phosphors at 500°C. iphy.ac.cn In this process, sodium nitrate not only acts as a reaction medium but also as a charge compensator. iphy.ac.cn

Table 1: Comparison of Molten Salt Synthesis Parameters for this compound

PrecursorsMolten Salt MediumTemperature (°C)Reaction Time (h)Resulting MorphologySource
BaCl₂, Alkali Metal TungstateNaNO₃ or KNO₃400 - 60012Micron-sized particles researchgate.net
Not SpecifiedNaNO₃ and KNO₃5006Nanoparticles researchgate.net
Na₂MoO₄·2H₂O, Na₂WO₄·2H₂O, BaCl₂·2H₂O, PrCl₃·7H₂ONaNO₃500Not SpecifiedTruncated octahedron microcrystals iphy.ac.cn
Monomeric molybdate and tungstateAlkali metal nitrates400Not SpecifiedRhombic-shaped microcrystals researchgate.net

Nanostructure Fabrication and Morphological Control

The morphology and size of this compound nanostructures can be precisely controlled by adjusting the synthesis technique and reaction parameters. ijcrt.org This control is essential as the properties of nanomaterials are highly dependent on their size and shape.

One-dimensional (1D) nanostructures of this compound, such as nanowires, nanorods, and nanospindles, have been synthesized through various methods. A general and large-scale synthesis of single-crystalline transition metal tungstate nanorods and nanowires can be achieved via a hydrothermal crystallization technique under mild conditions using simple inorganic salts as precursors. researchgate.net

A reverse microemulsion method has been successfully used to synthesize BaWO₄ nanocrystals where the morphology can be controlled. researchgate.net For instance, by controlling the molar ratio of water to surfactant, rod-shaped nanoparticles can be formed. researchgate.net The use of a block copolymer as a directing agent in reverse micelles has led to the synthesis of penniform superstructures of BaWO₄ nanowires. scirp.org

The co-precipitation method has been employed to produce nanospindles of neodymium-doped this compound. nih.govunit.no Scanning electron microscopy of these materials revealed flower-like structures composed of numerous nanospindles. nih.gov The synthesis of BaWO₄ nanorods has also been achieved in a water-in-oil (W/O) microemulsion system, where the volume ratio of 1,4-dioxane (B91453) and distilled water played a key role in the formation of the nanorods. scirp.org

Two-dimensional (2D) nanostructures, including nanosheets and thin films, offer unique electronic and optical properties. Single-crystal BaWO₄ nanosheets and nanobelts have been synthesized using polymer PVP micelles as templates in a reflux system under microwave irradiation. researchgate.net The fabrication of BaWO₄ thin films with controlled morphology has been achieved through microwave-assisted chemical bath deposition. ijcrt.org

Pulsed laser deposition is another technique used to fabricate terbium-doped this compound thin films for photonic applications. nih.govunit.no Furthermore, tungsten oxide nanosheets have been synthesized via a hydrothermal process, which can then be used as a template to fabricate barium bismuth niobate oxide layers for photoelectrochemical applications. nih.govunit.noresearchgate.net The synthesis of 2D nanosheets can also be achieved by the protonation and exfoliation of layered oxides, which can then be transferred to various substrates to act as seed layers for the growth of complex oxide thin films. researchgate.net

Zero-dimensional (0D) nanostructures, such as quantum dots and nanoparticles, are confined in all three dimensions, leading to unique quantum mechanical properties. numberanalytics.com The synthesis of BaWO₄ nanoparticles can be achieved through various methods, including co-precipitation, hydrothermal reaction, and reverse microemulsion. ijcrt.orgnih.govresearchgate.net The co-precipitation method is noted for its simplicity, reproducibility, low cost, and high yield. researchgate.net

The size and morphology of BaWO₄ nanoparticles are influenced by the synthesis conditions. For instance, in a reverse microemulsion method, the molar ratio of water to surfactant and the initial reactant concentration significantly affect the size and shape of the resulting nanocrystals. researchgate.net Hydrothermal synthesis has been used to produce BaWO₄ nanoparticles, which were then coated with polyvinylpyrrolidone (B124986) (PVP) for applications in radiotherapy. researchgate.net A sucrose-templated method has also been reported for the synthesis of BaWO₄ nanoparticles. nih.gov

Hierarchical structures are complex architectures formed by the self-assembly of primary nanostructures into more intricate, multi-level organizations. The development of these structures is influenced by oriented aggregation and matter transfer, which affect particle sizes and shapes. cdmf.org.br

This compound has been synthesized into various hierarchical morphologies, including olive-like, flake-like, and whisker-like structures, by using different surfactants in a hydrothermal process. ijcrt.org Dumbbell-like BaWO₄ microstructures have been generated via a surfactant-free hydrothermal process using glycerol as a capping agent and cosolvent. ijcrt.org Homogeneous double cone structures of BaWO₄ have been synthesized using a microwave synthesis method with polyethylene glycol (PEG2000) as a surfactant. scirp.org Furthermore, flower-like structures composed of nanospindles have been observed in neodymium-doped this compound synthesized by co-precipitation. nih.gov

Zero-Dimensional Quantum Dots and Nanoparticles

Influence of Reaction Parameters on Material Morphology and Crystal Structure

The morphology and crystal structure of this compound are highly sensitive to various reaction parameters. ijcrt.orgresearchgate.net Controlling these parameters allows for the precise tuning of the material's properties for specific applications.

Key parameters that influence the final product include:

Reaction Temperature: The temperature of the synthesis process affects the crystallization and growth of BaWO₄ particles. ijcrt.orgresearchgate.net

pH of the Solution: The pH value of the starting solution plays a crucial role in determining the morphology of the resulting BaWO₄ crystals. ijcrt.orgresearchgate.net

Precursor Concentration: The concentration of the reactant solutions can significantly influence the size and shape of the synthesized nanoparticles. ijcrt.orgresearchgate.net

Reaction Time: The duration of the synthesis process can impact the growth and final morphology of the BaWO₄ structures. ijcrt.org

Surfactants and Additives: The use of different surfactants and capping agents allows for control over the crystallite size and surface shape of the BaWO₄ samples. ijcrt.org For example, the use of various surfactants in a hydrothermal process led to the formation of olive-like, flake-like, and whisker-like structures. ijcrt.org Similarly, the presence of OH⁻ ions and the addition of absolute ethanol (B145695) into the electrolyte solution in an electrochemical synthesis method have important effects on particle sizes and morphologies. researchgate.net

Under high pressure and temperature, this compound can undergo a phase transformation from its normal tetragonal scheelite-type crystal structure to a monoclinic structure. ijcrt.org The optical properties of BaWO₄ are determined by the synthesis process and the degree of crystal lattice distortion. ijcrt.org

Table 2: Influence of Reaction Parameters on BaWO₄ Morphology

ParameterEffect on MorphologySynthesis MethodSource
Reaction TemperatureAffects particle size and shapePrecipitation, Hydrothermal ijcrt.orgresearchgate.net
pH ValueControls the formation of different morphologiesPrecipitation, Hydrothermal ijcrt.orgresearchgate.net
Precursor ConcentrationInfluences particle size and shapeReverse Microemulsion researchgate.net
SurfactantsControls crystallite size and surface shape (e.g., olive-like, flake-like)Hydrothermal ijcrt.org
Molar ratio of water to surfactant (ωo)Affects size and morphology of nanocrystalsReverse Microemulsion researchgate.net
Electrolyte Components (e.g., OH⁻, ethanol)Affects particle sizes and morphologiesElectrochemical researchgate.net

Precursor Chemistry and Stoichiometry

The selection of precursors and their stoichiometric balance is a fundamental aspect of this compound synthesis, directly impacting the purity, crystallinity, and morphology of the final product. Various synthesis routes employ different starting materials to achieve the desired BaWO₄ phase.

In co-precipitation methods, water-soluble salts are commonly used. For instance, an equimolar ratio of barium chloride (BaCl₂) and sodium tungstate (Na₂WO₄) is a frequent choice. nih.govnih.gov The reaction of barium nitrate [Ba(NO₃)₂] with sodium tungstate is another established precursor system. nih.govunesp.br The simplicity of this method lies in the direct precipitation of BaWO₄ upon mixing the aqueous solutions of the precursors.

The polymeric precursor method (PPM) utilizes a different approach, involving the formation of a polyester (B1180765) resin. In a typical synthesis, tungstic acid (H₂WO₄) is dissolved, and a metal citrate (B86180) complex is formed by adding citric acid. unesp.br Barium nitrate is then introduced to this solution. The molar ratio of citric acid to the total metal cations is often maintained at 3:1 to ensure proper chelation and homogeneous distribution of the metal ions within the polymer network. unesp.br

Microwave-assisted synthesis also employs precursors like barium nitrate and sodium tungstate. The stoichiometry is typically a 1:1 molar ratio of the barium and tungsten sources to yield the BaWO₄ compound.

The following table summarizes common precursors and their stoichiometry in various synthesis methods:

Synthesis MethodBarium PrecursorTungsten PrecursorOther ReagentsTypical Stoichiometry (Ba:W)
Co-precipitationBarium chloride (BaCl₂)Sodium tungstate (Na₂WO₄)-1:1
Co-precipitationBarium nitrate [Ba(NO₃)₂]Sodium tungstate (Na₂WO₄)-1:1
Polymeric Precursor MethodBarium nitrate [Ba(NO₃)₂]Tungstic acid (H₂WO₄)Citric acid, Ethylene glycol1:1
Microwave SynthesisBarium nitrate [Ba(NO₃)₂]Sodium tungstate (Na₂WO₄)-1:1
Molten SaltBarium carbonate (BaCO₃)Tungsten trioxide (WO₃)Sodium tungstate (Na₂WO₄)1:1

Temperature and Pressure Effects

Temperature and pressure are critical thermodynamic parameters that significantly influence the crystallization, phase stability, and microstructure of this compound.

At ambient pressure, BaWO₄ crystallizes in a tetragonal scheelite structure. ijcrt.org However, under conditions of high temperature and high pressure, it can undergo a phase transformation to a monoclinic structure. ijcrt.org This structural change is a key consideration in high-pressure synthesis or applications.

In many synthesis techniques, a post-synthesis calcination or annealing step is employed. The temperature of this heat treatment has a profound effect on the material's properties. For instance, in BaWO₄ nanoparticles prepared by chemical precipitation, increasing the calcination temperature can lead to an increase in particle size and enhanced photoluminescence intensity. ijcrt.org Similarly, for powders produced by the solid-state metathetic method, raising the calcination temperature has been shown to alter the surface morphology and photoluminescence characteristics. ijcrt.org Sintering temperature also plays a crucial role; for example, increasing the sintering temperature of co-precipitated BaWO₄ from 400 °C to 1000 °C resulted in gradual particle growth and agglomeration. nih.gov A sintering temperature of 900 °C was found to be optimal for achieving a uniform particle size in one study. nih.gov

Microwave-assisted hydrothermal synthesis is performed in a closed system, leading to pressures greater than atmospheric pressure. cdmf.org.br In one example, the synthesis was carried out at 140 °C, which resulted in a stabilized pressure of 0.34 MPa. cdmf.org.br The kinetics of crystal growth from molten sodium tungstate melts have been studied at crystallization temperatures ranging from 800 to 1000°C. cdnsciencepub.com

The table below illustrates the impact of temperature in different synthesis and post-treatment processes:

ProcessTemperature Range (°C)PressureObserved Effects
Calcination500 - 1100AtmosphericIncreased particle size, altered morphology, changes in photoluminescence intensity. ijcrt.org
Sintering400 - 1000AtmosphericIncreased particle size and agglomeration with increasing temperature. nih.gov
Microwave-Hydrothermal1400.34 MPaRapid heating and crystallization. cdmf.org.br
Molten Salt Synthesis800 - 1000AtmosphericDiffusion-controlled crystal growth. cdnsciencepub.com
High-Pressure Phase TransformationHigh TemperatureHigh PressureTransformation from tetragonal to monoclinic structure. ijcrt.org

pH and Solvent System Influence

The pH of the reaction medium and the nature of the solvent system are critical parameters that control the reaction kinetics, solubility of precursors, and the morphology of the resulting this compound particles.

The pH of the solution directly influences the precipitation of BaWO₄. In the polymeric precursor method, the pH may be adjusted to prevent the premature precipitation of reagents. unesp.br For instance, when using barium carbonate and molybdenum trioxide (a related tungstate synthesis), the pH was adjusted to between 2 and 3 with nitric acid. unesp.br In other preparations, the pH is raised to facilitate the reaction; for example, in one method, the pH was adjusted to 12 with ammonium hydroxide. ufrn.br The photocatalytic activity of BaWO₄ is also influenced by the pH of the solution in which the reaction takes place. ijcrt.org

The choice of solvent system can also dictate the morphology of the synthesized particles. While many syntheses are conducted in aqueous media, other solvents can be employed. For example, glycerol has been used as a co-solvent with water in a surfactant-free hydrothermal process to produce dumbbell-like BaWO₄ microstructures. ijcrt.org

The following table highlights the influence of pH and solvent systems:

ParameterValue/SystemSynthesis MethodEffect
pH2-3Polymeric Precursor MethodPrevents premature precipitation of reagents. unesp.br
pH5Co-precipitationOptimum pH for sorption of certain radionuclides onto BaWO₄. nih.gov
pH11Microwave-HydrothermalIncreased hydrolysis rate for better dissolution of reagents. cdmf.org.br
pH12Not specifiedAdjusted with NH₄OH to facilitate reaction. ufrn.br
Solvent SystemWater/GlycerolHydrothermalFormation of dumbbell-like microstructures. ijcrt.org
Solvent SystemWaterCo-precipitationCommon solvent for dissolving precursors. nih.gov

Role of Surfactants and Templates

Surfactants and templating agents are widely used in the synthesis of this compound to control the size, shape, and assembly of the nanocrystals. These molecules adsorb onto the surfaces of growing crystals, modifying their surface energy and directing growth in specific crystallographic directions.

A variety of surfactants have been investigated for their effect on BaWO₄ morphology. For instance, in microwave synthesis, the use of polyethylene glycol (PEG2000) as a surfactant resulted in homogeneous double cone structures. scirp.orgsemanticscholar.org Other surfactants like sodium dodecyl sulfate (B86663) (SDS) and cetyltrimethylammonium bromide (CTAB) have also been used, each leading to different morphologies. semanticscholar.org The type of surfactant can also directly impact the luminescence intensity of the final product, with PEG2000 reportedly yielding the highest intensity in one study.

In some methods, a complexing agent can also act as a template. Citric acid, used in microwave synthesis, acts as a chelating agent to control the release of metal ions and also directs the growth of porous fusiform structures. Reverse micelles, formed by surfactants in a water-in-oil microemulsion, can act as nanoreactors to confine the growth of BaWO₄, leading to the formation of nanorods or nanowires. scirp.org

The table below summarizes the role of different surfactants and templates:

AgentTypeSynthesis MethodResulting Morphology
Polyethylene glycol (PEG2000)SurfactantMicrowave SynthesisHomogeneous double cone structures. scirp.orgsemanticscholar.org
Sodium dodecyl sulfate (SDS)SurfactantMicrowave SynthesisDifferent morphology compared to PEG and CTAB. semanticscholar.org
Cetyltrimethylammonium bromide (CTAB)SurfactantMicrowave SynthesisDifferent morphology compared to PEG and SDS. semanticscholar.org
Citric AcidChelating Agent/TemplateMicrowave SynthesisNano-sheet-assembled porous fusiform structures.
GlycerolCapping Agent/Co-solventHydrothermalDumbbell-like microstructures. ijcrt.org
Reverse MicellesTemplateMicroemulsionNanorods and nanowires. scirp.org

Growth Mechanism Elucidation

Understanding the growth mechanism of this compound crystals is crucial for achieving precise control over their morphology and properties. The mechanism can vary significantly depending on the synthesis method.

In molten salt synthesis, the crystal growth of this compound from sodium tungstate melts has been found to be a diffusion-rate-controlled process for up to 80% of the crystallization. cdnsciencepub.com This implies that the rate at which solute atoms or ions diffuse through the molten salt to the crystal surface is the limiting factor for growth. An induction period is observed where small crystallites develop, but significant growth only occurs after a sufficient excess solute concentration is established. cdnsciencepub.com

For microwave-hydrothermal synthesis, the morphological evolution is time-dependent. A proposed growth mechanism for the formation of octahedron-like microparticles involves several stages. acs.org Initially, primary nanoparticles are formed, which then aggregate into larger spherical structures. These spheres subsequently undergo a self-assembly and recrystallization process, driven by the microwave irradiation, to form the final octahedron-like morphology. acs.org

In surfactant-assisted synthesis, the growth mechanism is governed by the interaction of the surfactant molecules with specific crystal faces. For example, the use of citric acid as a chelating agent controls the release of metal ions, which in turn directs the growth of porous fusiform structures. Similarly, surfactants like PEG2000 are believed to influence both the nucleation and growth rates, leading to distinct shapes such as double cone structures. The use of reverse micelles as templates provides a physical confinement for the reaction, leading to the growth of anisotropic structures like nanorods. scirp.org

The following table outlines proposed growth mechanisms in different synthesis environments:

Synthesis MethodProposed Growth MechanismKey Factors
Molten SaltDiffusion-rate-controlled growth.Solute concentration, diffusion rate, induction period. cdnsciencepub.com
Microwave-HydrothermalAggregation and self-assembly of primary nanoparticles followed by recrystallization.Processing time, microwave irradiation. acs.org
Surfactant-AssistedSurfactant molecules adsorb to crystal faces, modifying surface energy and directing growth.Type of surfactant, interaction with crystal faces.
Template-Assisted (e.g., Reverse Micelles)Confined growth within the template structure.Template morphology, reactant concentration within the template. scirp.org

Advanced Structural and Morphological Characterization of Barium Tungstate

Crystallographic Analysis and Phase Transitions

The arrangement of atoms within the barium tungstate (B81510) crystal lattice and its behavior under external stimuli such as pressure and temperature are critical determinants of its physical properties.

High-resolution X-ray diffraction (XRD) is a primary technique for analyzing the crystal structure of barium tungstate. At ambient conditions, BaWO₄ crystallizes in a tetragonal scheelite structure, belonging to the space group I4₁/a. ijcrt.orgscispace.com This structure is characterized by [WO₄] tetrahedral groups and [BaO₈] dodecahedra. mdpi.comunesp.br

Rietveld refinement of XRD data allows for the precise determination of lattice parameters and atomic positions. For BaWO₄ synthesized by various methods, Rietveld analysis confirms the tetragonal scheelite phase and provides detailed structural information. unesp.braip.orgresearchgate.net The quality of the refinement is often indicated by low statistical parameters such as Rwp, Rp, and χ² (chi-squared), signifying a good match between the observed and calculated diffraction patterns. unesp.br

The following table presents typical lattice parameters for tetragonal BaWO₄ obtained from Rietveld refinement, as reported in different studies.

Parameter Value (Å) Source
a5.6148 mdpi.com
c12.721 mdpi.com
a, b5.6149 unesp.br
c12.7188 unesp.br
a5.614 wikipedia.org
c12.715 wikipedia.org

This table presents a compilation of lattice parameters for tetragonal this compound from various scientific sources.

Studies have also utilized in-situ angle-dispersive X-ray diffraction to monitor structural changes under varying conditions. arxiv.org The analysis of diffraction patterns, often matched with standards like JCPDS card number 72-0746, confirms the synthesis of pure, single-phase BaWO₄. nih.gov

While XRD is powerful, neutron diffraction offers a significant advantage in accurately locating light atoms, such as oxygen, in the presence of heavier atoms like barium and tungsten. This is because neutron scattering lengths are not dependent on the atomic number in the same way as X-ray scattering factors. lter.network Therefore, neutron diffraction is particularly useful for the precise refinement of the oxygen atom positions within the BaWO₄ lattice. scispace.com

In the Rietveld refinement of high-pressure XRD data, the determination of oxygen atomic coordinates can be challenging due to the low X-ray scattering cross-section of oxygen. scispace.com Neutron diffraction experiments can provide more accurate oxygen positions, which can then be used as a reference or constraint in the refinement of XRD data. scispace.com Studies on isostructural compounds like Sr₁₁Mo₄O₂₃ have successfully used neutron powder diffraction data to refine complex structures, including the distribution of oxygen atoms at various temperatures. researchgate.net For BaWO₄, neutron diffraction studies have been instrumental in confirming the subtle distortions of the WO₄ tetrahedra and the coordination environment of the Ba²⁺ ions. lter.network

Electron diffraction techniques, including selected area electron diffraction (SAED), are invaluable for determining the crystal structure of individual micro- and nanoparticles. SAED patterns can confirm the single-crystal nature of synthesized BaWO₄ particles, such as octahedral microparticles. researchgate.net In studies of complex tungsten bronzes containing barium, electron diffraction has revealed detailed structural information, including the presence of superstructures and disordered intergrowths. iucr.org For BaWO₄, SAED helps to identify the crystallographic planes exposed on the surfaces of faceted crystals, which is crucial for understanding their growth mechanisms and surface properties. researchgate.net While comprehensive studies focusing solely on electron diffraction of BaWO₄ are not abundant, the technique is frequently employed in conjunction with transmission electron microscopy (TEM) to provide a complete morphological and structural characterization of nanoscale materials. aps.org

This compound exhibits a rich polymorphism under high pressure. scispace.com At ambient pressure, it exists in the tetragonal scheelite structure (BaWO₄-I). researchgate.net Upon compression, it undergoes a phase transition to a monoclinic structure. The exact nature of the high-pressure phase and the transition pressure can depend on the hydrostaticity of the pressure-transmitting medium. scispace.comaps.org

Under quasi-hydrostatic conditions (e.g., using neon as a pressure-transmitting medium), BaWO₄ transforms directly to a dense monoclinic phase, designated as BaWO₄-II (space group P2₁/n), at approximately 7.6 GPa. scispace.com This transition is first-order and involves an increase in the coordination number of tungsten from four (tetrahedral) to six (octahedral). scispace.com

However, under non-hydrostatic conditions or with different pressure-transmitting media, a transition to another monoclinic phase, fergusonite (space group I2/a or C2/c), is often observed at around 7 GPa. wikipedia.orgarxiv.org This scheelite-to-fergusonite transition is also a key feature in other related tungstates and molybdates. aip.org Molecular dynamics simulations have also been used to study these pressure-induced transformations, predicting the scheelite to fergusonite transition and an eventual amorphization at much higher pressures (beyond 35-45 GPa). researchgate.netaip.org

The following table summarizes the key pressure-induced phase transitions in BaWO₄.

Initial Phase (Space Group) High-Pressure Phase (Space Group) Transition Pressure (GPa) Conditions/Observations Source(s)
Tetragonal Scheelite (I4₁/a)Monoclinic Fergusonite (I2/a)~7.0 - 7.3Reversible; first-order transition. wikipedia.orgarxiv.org
Tetragonal Scheelite (I4₁/a)Monoclinic BaWO₄-II (P2₁/n)~7.6Quasi-hydrostatic conditions. scispace.com
Monoclinic FergusoniteDisordered Structure> 14Reversible amorphization. arxiv.orgarxiv.org

This table details the phase transitions of this compound under high pressure, highlighting the different resulting structures and the conditions under which they occur.

The crystal structure of this compound is also influenced by temperature. While pure BaWO₄ does not show phase transitions at low temperatures, doping the crystal lattice can induce structural changes. researchgate.net For instance, erbium-doped BaWO₄ has been observed to undergo an unexpected structural phase transition at low temperatures (in the range of 123–293 K), as detected by changes in its Raman spectra. researchgate.net

At high temperatures, studies on related perovskite materials containing barium and tungsten, such as Ba₁₁W₄O₂₃, show phase transitions to cubic symmetry and reversible processes of oxygen removal or uptake. researchgate.net The thermal evolution of crystallographic parameters in these complex structures has been successfully refined from neutron powder diffraction data collected at various high temperatures. researchgate.net For standard BaWO₄, the dielectric constant has been found to be stable over a wide temperature range (800-1100°C), suggesting structural stability at high temperatures relevant for applications like low-temperature co-fired ceramics (LTCC). ijcrt.org

Pressure-Induced Phase Transformations

Microstructural and Nanoscale Morphology Investigations

The morphology of this compound particles can be precisely controlled through various synthesis techniques, which in turn influences their properties. Techniques such as co-precipitation, hydrothermal, and microwave-assisted synthesis have been employed to produce BaWO₄ with diverse morphologies. unesp.bracs.org

Field-emission scanning electron microscopy (FE-SEM) and transmission electron microscopy (TEM) are essential tools for investigating these morphologies. unesp.brresearchgate.net Researchers have successfully synthesized BaWO₄ with a variety of shapes, including:

Nanospheres: Formed via chemical preparation methods. nih.govresearchgate.netnih.gov

Double Cones: Homogeneous double cone structures with lengths of about 10 μm have been synthesized using a microwave method with polyethylene (B3416737) glycol as a surfactant. scirp.org

Octahedron-like Morphology: Produced by microwave-hydrothermal processing. acs.org

Dumbbell-like Microstructures: Generated through a surfactant-free hydrothermal process using glycerol (B35011) as a capping agent. ijcrt.org

Nanospindles: Synthesized via a simple co-precipitation method. unit.nonih.gov

Porous Fusiform Structures: Assembled from nanosheets using a citric acid-assisted microwave method.

The morphology and particle size are highly dependent on synthesis parameters such as pH, temperature, reaction time, and the presence of surfactants or capping agents. ijcrt.orgresearchgate.net For example, in a reverse microemulsion synthesis, the molar ratio of water to surfactant was found to be a critical factor in determining the size and shape of the resulting BaWO₄ nanocrystals. ijcrt.org These investigations into the micro and nanoscale morphology are crucial for tailoring the material for specific applications, from photocatalysis to luminescent devices.

High-Resolution Transmission Electron Microscopy (HRTEM)

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for visualizing the crystalline structure of materials at the atomic level. In the study of this compound, HRTEM has been instrumental in confirming the single-crystal nature of synthesized microparticles. researchgate.net For instance, HRTEM analysis, in conjunction with selected area electron diffraction (SAED), has identified that octahedral BaWO₄ microparticles are single crystals. researchgate.net This technique allows for the direct observation of lattice fringes, providing evidence of the high degree of crystallinity and the absence of significant amorphous regions within the nanoparticles. The detailed images obtained from HRTEM are crucial for understanding the growth mechanisms and the crystalline integrity of BaWO₄ nanostructures. researchgate.net

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and morphology of this compound. SEM images reveal that BaWO₄ can be synthesized with various morphologies, including fishbone-like nanostructures and octahedral microparticles. researchgate.net The surface of these structures is often composed of uniformly distributed grains, though some studies report a heterogeneous particle size distribution with a degree of agglomeration. mdpi.com

The morphology of BaWO₄ is highly dependent on the synthesis conditions. For example, the presence of hydroxide (B78521) ions and the use of ethanol (B145695) in the electrolyte during electrochemical synthesis have been shown to significantly affect particle size and morphology. researchgate.net SEM analysis has also been employed to study the surface of BaWO₄ thin films, which present a uniform and dense distribution of well-defined grains of different sizes. science.gov In more complex structures like the Ba₂CoWO₆ double perovskite, SEM reveals a distinctive morphology of spherical particles. mdpi.com

Atomic Force Microscopy (AFM) for Surface Roughness and Domain Structures

Atomic Force Microscopy (AFM) provides quantitative data on surface roughness and can be used to visualize domain structures at the nanoscale. pressbooks.pubkeyence.eu For this compound thin films, AFM has been used to study the nucleation stages and the evolution of surface morphology. researchgate.net These studies have shown that the surface roughness can be influenced by the synthesis method and subsequent treatments. For instance, AFM analysis of BaWO₄ films doped with europium oxide revealed the presence of fine nanoparticles with distinct grain boundaries, and the variation in surface roughness was correlated with the size of these nanoparticles. acs.org

In addition to roughness, AFM, particularly in the form of piezoresponse force microscopy (PFM), can be used to investigate ferroelectric domain structures. acs.org While this is more commonly applied to materials with pronounced ferroelectric properties, the ability to probe local electromechanical responses is a powerful tool for characterizing functional materials like this compound. acs.org

Particle Size Distribution and Aggregation Studies

The distribution of particle sizes and the extent of aggregation are critical parameters that influence the properties of this compound powders and composites. Studies have shown that factors such as the concentration of reactants and surfactants during synthesis play a significant role in controlling the final particle size and morphology. researchgate.net For instance, BaWO₄ nanoparticles with an average size of approximately 40 nm have been synthesized using a modified molten salt process. science.gov

Aggregation of particles is also a key consideration. SEM imaging of Ba₂CoWO₆, a related double perovskite, indicated a significant degree of agglomeration among the spherical particles. mdpi.com The tendency of nanoparticles to aggregate can affect the material's performance in applications where a high surface area is desirable. Therefore, controlling particle size distribution and minimizing aggregation are important goals in the synthesis of this compound.

Defect Chemistry and Non-Stoichiometry Studies

The study of defect chemistry in this compound is crucial for understanding its electrical and optical properties. Point defects, extended defects, and non-stoichiometry can significantly influence the material's behavior.

Point Defect Analysis (e.g., Oxygen Vacancies, Barium Vacancies, F-type color centers)

Point defects, such as vacancies and interstitials, are common in crystalline solids like this compound.

Oxygen Vacancies: Some researchers suggest that the green photoluminescence often observed in barium tungstates can be attributed to oxygen vacancies that create distorted tetrahedral [WO₄] clusters. unesp.br These vacancies can act as charge carriers and play a role in the material's conductivity.

Barium Vacancies: When trivalent rare-earth ions (like Ce³⁺) are doped into the BaWO₄ lattice, they typically substitute for Ba²⁺ ions. mdpi.com To maintain charge neutrality, barium vacancies (V"Ba) are often formed. mdpi.com It is proposed that two trivalent ion substitutions are balanced by one barium vacancy. mdpi.com The presence of barium vacancies has been linked to the triboluminescence properties of related hexacelsian ceramics. materialsvirtuallab.org

F-type Color Centers: Another proposed charge compensation mechanism involves the formation of oxygen bridges (O³⁻), which can lead to the creation of F-type color centers (an oxygen vacancy that has trapped one or two electrons). mdpi.comresearchgate.net First-principles calculations have predicted that F and F+ color centers in BaWO₄ can introduce donor energy levels within the band gap, leading to optical absorption in the 400-550 nm range. researchgate.net

Doping Effects on Lattice Parameters and Defect Formation

The introduction of dopant ions into the this compound (BaWO₄) crystal lattice is a fundamental strategy for modifying its physical and chemical properties, particularly its luminescence and catalytic performance. The process of doping, however, invariably induces significant changes in the host's structural parameters and leads to the formation of various types of crystal defects. These alterations are primarily governed by the ionic radius and charge of the dopant ion relative to the host Ba²⁺ cation it typically replaces.

Influence of Dopants on Lattice Parameters

The substitution of Ba²⁺ ions with dopant ions directly impacts the lattice parameters of the tetragonal scheelite structure of BaWO₄. The extent and nature of this impact are largely dictated by the difference in ionic radii between the dopant and the host Ba²⁺ ion (ionic radius ≈ 1.42 Å for coordination number VIII). nih.govmdpi.com

When a dopant ion with a smaller ionic radius than Ba²⁺ is introduced, the crystal lattice tends to contract, leading to a decrease in the lattice parameters (a and c) and the unit cell volume. This contraction is observable in X-ray diffraction (XRD) patterns as a shift of the diffraction peaks to higher 2θ angles, in accordance with Bragg's Law. scirp.org For example, the substitution of Ba²⁺ by dysprosium (Dy³⁺), which has a smaller ionic radius (≈ 1.03 Å), results in a decrease in the d-spacing of the (112) plane from 3.363 Å in undoped BaWO₄ to 3.354 Å in Dy³⁺-doped samples. nih.gov Similarly, doping with neodymium (Nd³⁺) also leads to a slight shift of XRD peaks to higher angles, confirming the effective incorporation of the smaller Nd³⁺ ions into the BaWO₄ lattice. unit.nonih.gov

Conversely, if the dopant ion has a larger ionic radius than Ba²⁺, a lattice expansion is expected. The co-doping of BaWO₄:Dy³⁺ with potassium (K⁺), which has an ionic radius comparable to Ba²⁺, can lead to lattice expansion. researchgate.net

The relationship between dopant concentration and lattice parameters is not always linear. At low concentrations, a dopant may cause a systematic change in the lattice parameters. However, at higher concentrations, the solubility limit of the dopant in the host lattice may be exceeded, leading to the formation of secondary phases and a more complex evolution of the lattice parameters. nih.gov For instance, in Dy³⁺-doped BaWO₄, a small amount of doping (<2.5 mol %) leads to a decrease in the lattice constant, but a large amount of doping can result in the formation of a BaDy₂O₄ secondary phase. nih.gov

IonIonic Radius (Å) for CN=8Typical Substitution Site
Ba²⁺ (Host)1.42-
Dy³⁺1.027Ba²⁺
Nd³⁺1.109Ba²⁺
Ce³⁺1.143Ba²⁺
Na⁺1.18Ba²⁺ (as co-dopant)
K⁺1.51Ba²⁺ (as co-dopant)

Table 1: Ionic radii of the host cation (Ba²⁺) and various dopant ions in this compound. The significant difference in size between the dopant ions and the host Ba²⁺ ion is a primary driver for changes in lattice parameters. Data sourced from Shannon (1976). mdpi.com

Dopant SystemDopant ConcentrationObserved Effect on LatticeReference
Dy³⁺ in BaWO₄≤7 mol %d(112) spacing decreased from 3.363 Å to 3.354 Å nih.gov
Nd³⁺ in BaWO₄0.02 M - 0.06 MSlight shift of XRD peaks to higher 2θ angles unit.nonih.gov
Dy³⁺, K⁺ in BaWO₄-Lattice parameter contraction with Dy³⁺ doping and expansion with K⁺ co-doping researchgate.net
Ce³⁺, Na⁺ in BaWO₄-Substitution of Ba²⁺ by Ce³⁺ and Na⁺ for charge compensation mdpi.com

Table 2: Summary of research findings on the effects of different dopants on the lattice structure of this compound.

Defect Formation and Charge Compensation

Several defect mechanisms can occur to achieve charge compensation:

Cation Vacancy Creation: Two RE³⁺ ions can substitute for three Ba²⁺ ions, creating one barium vacancy (V"Ba). This mechanism can be represented by the following equation in Kröger-Vink notation: 2RE₂O₃ → 2RE'Ba + V"Ba + 3OxO

Co-doping with Monovalent Cations: A common and effective method for charge compensation is to co-dope the material with a monovalent alkali metal ion, such as sodium (Na⁺) or potassium (K⁺). researchgate.netmdpi.com In this scenario, one RE³⁺ ion and one M⁺ (M = Na, K) ion substitute for two Ba²⁺ ions. This maintains charge balance without the need for creating vacancies. The substitution can be represented as: RE³⁺ + M⁺ ↔ 2Ba²⁺ This method is often preferred as it can lead to improved crystal quality and enhanced luminescence properties by reducing the concentration of quenching sites associated with vacancies. researchgate.netmdpi.com

Formation of Interstitial Defects: Although less commonly cited for this specific substitution, charge balance could theoretically be achieved by the formation of interstitial anions, such as oxygen ions (O"ᵢ).

The specific defect mechanism that predominates depends on the synthesis conditions, the nature of the dopant and co-dopant, and their respective concentrations. The presence and type of these defects can be investigated using advanced characterization techniques such as Electron Paramagnetic Resonance (EPR), which can identify paramagnetic centers created by the dopants and associated defects. mdpi.com

Dopant SchemeSubstitutionCharge ImbalancePrimary Compensation MechanismDefect Equation (Example)
RE³⁺ dopingRE³⁺ → Ba²⁺+1 per substitutionBarium Vacancy (V"Ba)2RE'Ba + V"Ba
RE³⁺, M⁺ co-dopingRE³⁺ → Ba²⁺ and M⁺ → Ba²⁺0 (Balanced)Charge balance via co-dopantRE'Ba + M'Ba

Table 3: Primary defect formation models in doped this compound for charge compensation.

Spectroscopic and Electronic Structure Investigations of Barium Tungstate

Vibrational Spectroscopy for Lattice Dynamics

Vibrational spectroscopy provides insights into the motion of atoms within the crystal lattice, which is fundamental to understanding the material's thermal and optical properties.

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes (phonons) in a material. For barium tungstate (B81510), which crystallizes in a tetragonal scheelite structure, group theory predicts the presence of 13 distinct Raman-active modes. nih.govresearchgate.net These vibrational modes can be categorized into internal and external modes. The internal modes arise from the vibrations within the [WO₄]²⁻ tetrahedral units, while the external modes are associated with the motion of the Ba²⁺ cations and the rigid [WO₄]²⁻ units as a whole. nih.govresearchgate.net

The Raman spectrum of barium tungstate is characterized by a very strong and sharp peak typically observed around 923-924 cm⁻¹. researchgate.netacs.org This high-frequency peak is assigned to the symmetric stretching vibration (A_g mode) of the W-O bonds within the [WO₄]²⁻ tetrahedra. acs.org Other significant Raman bands are observed at lower frequencies. For instance, peaks around 330 cm⁻¹ are attributed to the stretching vibration of the Ba-O bonds, while those in the 791-828 cm⁻¹ range correspond to other stretching vibrations of the [WO₄]²⁻ tetrahedra. acs.org The precise positions of these Raman peaks can be influenced by factors such as synthesis method, crystallite size, and the presence of dopants, which can induce structural distortions in the lattice. researchgate.net

Table 1: Experimentally Observed Raman Modes in this compound

Raman Shift (cm⁻¹)AssignmentReference
~923-924Symmetric stretching of W-O in [WO₄]²⁻ (A_g) researchgate.netacs.org
791, 828Stretching vibrations of [WO₄]²⁻ tetrahedra acs.org
330Stretching vibration of Ba-O acs.org

Infrared (IR) spectroscopy complements Raman spectroscopy by probing vibrational modes that result in a change in the dipole moment of the molecule. In this compound, the IR spectrum provides further information about the vibrations of the tungstate group. The characteristic IR absorption bands for BaWO₄ are primarily associated with the vibrations of the W-O bonds within the [WO₄]²⁻ tetrahedra. A prominent absorption band is typically observed around 876 cm⁻¹, which is attributed to the stretching vibrations of the W-O bonds. researchgate.net The IR active modes in scheelite structures like this compound include 4A_u and 4E_u modes. researchgate.net The analysis of these IR bands confirms the presence of the tungstate tetrahedral units and can reveal information about the structural integrity and purity of the material.

Raman Spectroscopic Analysis of Phonon Modes

Electronic Band Structure and Optical Transitions

The electronic band structure of a material governs its optical and electrical properties. For this compound, understanding the band gap and the nature of electronic transitions is key to its application in optoelectronic devices.

UV-Visible absorption and diffuse reflectance spectroscopy are standard techniques to determine the optical band gap (E_g) of semiconductor materials. This compound is a direct band gap semiconductor. ijcrt.org The optical absorption process in tungstates is characterized by direct electronic transitions from the valence band, which is primarily formed by the O 2p orbitals, to the conduction band, which is mainly composed of the W 5d orbitals. unesp.br

The band gap of this compound is typically wide, with reported values varying depending on the synthesis method, particle size, and morphology. ijcrt.orgunesp.br For instance, band gap values have been reported in the range of 3.84 to 5.31 eV. ijcrt.orgunesp.br Nanocrystalline BaWO₄ synthesized by a modified molten salt process was found to have a direct band gap of 3.06 eV. science.gov Another study reported band gap values of 5.31 eV and 5.12 eV for BaWO₄ powders prepared by the polymeric precursor method and microwave-assisted hydrothermal method, respectively. unesp.br The absorption edge of a BaWO₄ single crystal has been observed at 256 nm. researchgate.net

Table 2: Reported Optical Band Gap Values for this compound

Synthesis MethodBand Gap (eV)Reference
Microwave Hydrothermal3.84 - 4.4 ijcrt.org
Polymeric Precursor Method5.31 unesp.br
Microwave-Assisted Hydrothermal5.12 unesp.br
Sucrose-Templated Method4.60 core.ac.uknih.gov
Solid-State Reaction4.85 ijamtes.org
Modified Molten Salt Process3.06 science.gov

This compound is a well-known self-activated luminescent material, meaning it can emit light without the need for an external activator ion. scirp.org This intrinsic luminescence is a broad band emission, typically in the blue-green region of the visible spectrum, and originates from the radiative decay of self-trapped excitons within the [WO₄]²⁻ tetrahedral groups. ijcrt.org The excitation occurs via the absorption of UV radiation, which promotes an electron from the oxygen 2p orbitals to the tungsten t2g orbitals within the [WO₄]²⁻ complex. ijcrt.org

The photoluminescence (PL) spectrum of BaWO₄ typically shows a broad emission band centered around 433-485 nm. ijamtes.orgunesp.br The exact position and intensity of this emission are sensitive to the synthesis conditions, particle size, and the degree of crystalline order. unesp.brmdpi.com For example, some studies suggest that a green photoluminescence band can arise from oxygen vacancies associated with distorted [WO₄]²⁻ clusters. unesp.br

When doped with rare-earth ions, such as Dy³⁺, Sm³⁺, and Tb³⁺, this compound can exhibit characteristic sharp emission lines corresponding to the electronic transitions within the dopant ions. nih.gov The energy absorbed by the [WO₄]²⁻ host lattice can be efficiently transferred to the rare-earth ions, which then luminesce at their characteristic wavelengths. nih.gov For example, Tb³⁺-doped BaWO₄ shows a characteristic green emission centered at 544 nm. nih.gov

Cathodoluminescence, which is luminescence excited by an electron beam, follows a similar mechanism of energy transfer from the host lattice to the luminescent centers.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com In the analysis of this compound, XPS is used to confirm the presence of Ba, W, and O and to determine their oxidation states.

The high-resolution XPS spectrum of the Ba 3d region shows two peaks corresponding to the Ba 3d₅/₂ and Ba 3d₃/₂ spin-orbit components. These peaks are typically found at binding energies around 780.7-782 eV and 796.1-797 eV, respectively, which are characteristic of the Ba²⁺ oxidation state. nih.govresearchgate.net The W 4f spectrum also exhibits a doublet, with the W 4f₇/₂ and W 4f₅/₂ peaks located at approximately 36-36.3 eV and 38.4-41 eV, respectively, confirming the W⁶⁺ oxidation state. nih.govresearchgate.net The O 1s spectrum typically shows a main peak around 531.3-533 eV, which is attributed to the oxygen in the BaWO₄ lattice. nih.govresearchgate.net Sometimes, a shoulder or a separate peak at a higher binding energy may be observed, which can be ascribed to adsorbed oxygen or surface hydroxyl groups. researchgate.net

Table 3: XPS Binding Energies for Core Levels in this compound

ElementCore LevelBinding Energy (eV)Reference
Ba3d₅/₂780.7 - 782 nih.govresearchgate.net
Ba3d₃/₂796.1 - 797 nih.govresearchgate.net
W4f₇/₂36 - 36.3 nih.govresearchgate.net
W4f₅/₂38.4 - 41 nih.govresearchgate.net
O1s531.3 - 533 nih.govresearchgate.net

Electron Spin Resonance (ESR) for Defect Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for characterizing paramagnetic defects and impurities within solid materials. researchgate.netleibniz-liag.de This method detects unpaired electrons, which can become trapped at lattice imperfections. leibniz-liag.de In the case of this compound (BaWO₄), ESR studies have been instrumental in identifying various point defects, understanding the influence of dopants, and elucidating the local symmetry of impurity ions within the crystal lattice.

Investigations on single crystals of this compound doped with trivalent rare-earth ions, such as cerium (Ce³⁺), have utilized ESR to probe the resulting charge compensation mechanisms and defect structures. ogarev-online.ru When a trivalent ion like Ce³⁺ substitutes a divalent Ba²⁺ ion, charge neutrality can be maintained through the creation of structural defects. ogarev-online.rumdpi.com ESR measurements on Ce³⁺-doped BaWO₄ have identified multiple paramagnetic centers. ogarev-online.ruresearchgate.netmdpi.com These include isolated Ce³⁺ centers with high axial symmetry (C₄) and others with lower symmetries (C₂ or C₂ᵥ), which arise from different local environments of the cerium ions. mdpi.comnih.gov The presence of these distinct centers is revealed by the complex EPR spectra, which consist of intense main lines and several weaker lines corresponding to cerium ions at various symmetry sites. mdpi.comnih.gov

Furthermore, co-doping with ions like sodium (Na⁺) has been shown to influence the defect landscape. mdpi.com The introduction of Na⁺ can help in ordering the crystal lattice by increasing the proportion of Ce³⁺ ions in sites of higher symmetry. mdpi.com ESR is also capable of identifying other types of defects, such as F-type color centers, which have been observed in praseodymium (Pr) and sodium (Na) doped BaWO₄ single crystals. researchgate.net These centers are point defects of C₂ axial symmetry. researchgate.net The analysis of the ESR spectra, including the determination of spin Hamiltonian parameters, provides detailed information about the magnetic interactions and the local structure around the paramagnetic centers. ogarev-online.ru

The table below summarizes the types of defects identified in this compound using ESR/EPR spectroscopy as reported in various studies.

Dopant/Co-dopant Identified Defects/Centers Symmetry of Centers Reference
Ce³⁺Isolated Ce³⁺ centersC₄ (axial), C₂ (low) mdpi.com, ogarev-online.ru
Ce³⁺, Na⁺Isolated Ce³⁺ centersC₄ (axial), C₂ᵥ (low) mdpi.com,
Pr³⁺, Na⁺F-type color centersC₂ (axial) researchgate.net

Dielectric Response and Relaxation Phenomena

The dielectric properties of this compound are of significant interest for its potential applications in various electronic devices. These properties are intrinsically linked to the material's structure, composition, and the presence of defects.

Dielectric Constant and Loss Tangent Measurements

The dielectric constant (ε') and loss tangent (tan δ) are fundamental parameters that describe a material's ability to store electrical energy and the energy dissipated as heat, respectively. For this compound and its derivatives, these properties have been measured across various conditions.

In studies of samarium this compound ceramics, the relative dielectric constant and loss tangent were measured using an LCR Hi-tester. worldscientific.com At room temperature, the loss tangent exhibits a low value. worldscientific.com For BaWO₄ nanoparticles synthesized by a chemical precipitation method, the dielectric properties were studied at room temperature over a frequency range of 100Hz to 1MHz. researchgate.net It was observed that the dielectric constant has a high value at low frequencies and decreases to a constant value at higher frequencies. researchgate.net A similar trend was noted for the dissipation factor (loss tangent). researchgate.net

A compilation of static dielectric constants for inorganic solids provides specific values for this compound at 297.5 K, with ε₁₁ = ε₂₂ = 35.5 ± 0.2 and ε₃₃ = 37.2 ± 0.2. nist.gov The loss tangent was reported to be less than 10⁻⁴. nist.gov In Li/Fe modified this compound, it has been noted that in good dielectric materials, the dielectric loss tends to decrease at higher frequencies. researchgate.net

The following table presents reported values for the dielectric constant and loss tangent of this compound under specified conditions.

Material Frequency Temperature Dielectric Constant (ε') Loss Tangent (tan δ) Reference
This compound<10²⁹ Hz297.5 K35.5 ± 0.2 (ε₁₁=ε₂₂)< 10⁻⁴ nist.gov
This compound<10²⁹ Hz297.5 K37.2 ± 0.2 (ε₃₃)< 10⁻⁴ nist.gov
BaWO₄ NanoparticlesLow FrequencyRoom Temp.High- researchgate.net
BaWO₄ NanoparticlesHigh FrequencyRoom Temp.Constant Value- researchgate.net

Frequency and Temperature Dependent Dielectric Behavior

The dielectric properties of this compound are strongly dependent on both frequency and temperature. In samarium this compound ceramics, the dielectric constant and loss were studied as a function of frequency (4kHz–1MHz) at room temperature and as a function of temperature (23–350 °C) at 20 and 50 kHz. worldscientific.com It was found that the dielectric constant decreases with increasing frequency. worldscientific.com This is a typical behavior for dielectric materials where at higher frequencies, certain polarization mechanisms may not have sufficient time to contribute. worldscientific.com

The temperature dependence studies on these ceramics showed that the dielectric constant increases with temperature. worldscientific.com This is attributed to the facilitation of ion diffusion in space-charge polarization and the easier orientation of molecules in the direction of the applied field at higher thermal energies. worldscientific.com The loss tangent in these materials remains low and almost constant up to approximately 180 °C, after which it increases rapidly with temperature. worldscientific.com

For BaWO₄ nanoparticles, the dielectric constant and loss tangent are high at low frequencies and decrease as the frequency increases, eventually reaching a steady value at high frequencies. researchgate.net The AC conductivity, derived from dielectric studies, was found to increase with an increase in frequency. researchgate.net In Li/Fe modified this compound, a decrease in the dielectric constant with increasing frequency is also observed. researchgate.net The activation energy for this material was found to decrease from 97.4 meV at 10 kHz to 81.3 meV at 1000 kHz, and the rise in AC conductivity with temperature suggests NTCR (Negative Temperature Coefficient of Resistance) behavior. researchgate.net

Space Charge Polarization and Hopping Mechanisms

The dielectric behavior of this compound, particularly at lower frequencies and higher temperatures, is significantly influenced by space charge polarization and charge carrier hopping mechanisms. Space charge polarization arises from the accumulation of charges at interfaces within the material, such as grain boundaries or electrode-sample interfaces. worldscientific.cominternationaljournalcorner.com

In samarium this compound ceramics, the rapid increase in the loss tangent at higher temperatures is attributed to space charge polarization. worldscientific.com Similarly, for BaWO₄ nanoparticles, the high value of the dielectric constant observed at low frequencies is explained by space charge polarization. researchgate.net This phenomenon is a result of the heterogeneous conduction in the grains and the more insulating grain boundaries. worldscientific.com The decrease in space charge polarization with increasing frequency is due to the inertia of the ions, which cannot follow the rapid changes in the electric field. internationaljournalcorner.com

The electrical conduction in these materials is often described by hopping mechanisms. In BaWO₄ nanoparticles, the increase in AC conductivity with frequency is attributed to small polaron hopping, which follows Jonscher's power law. researchgate.net For BaWO₄/CaWO₄ nanocomposites, the conduction in the extrinsic region (300-750 K) is due to a small polaron hopping mechanism. researchgate.net The activation energy for ion migration and conduction can be determined from the temperature dependence of the hopping rate and DC conductivity. researchgate.net In these composites, the activation energy of DC conductivity is found to be greater than that of hopping. researchgate.net This thermally activated process involves charge carriers hopping between localized states, with their mobility enhanced by thermal energy. researchgate.net

Theoretical and Computational Investigations of Barium Tungstate

First-Principles Calculations of Electronic Structure

First-principles calculations, rooted in quantum mechanics, serve as a powerful tool for investigating the intrinsic electronic properties of materials without reliance on empirical parameters. For barium tungstate (B81510) (BaWO₄), these methods have been crucial in determining its electronic band structure and density of states.

Quasiparticle (GW) Corrections for Accurate Band Gaps

A known limitation of standard DFT approximations (like LDA and GGA) is the systematic underestimation of the electronic band gap. iphy.ac.cn To overcome this "band gap problem," more advanced many-body perturbation theory methods, such as the GW approximation, are employed. molgw.org The GW method calculates the electron self-energy, providing a more accurate description of quasiparticle energies and, consequently, a more precise band gap value. molgw.org

For instance, in the related compound barium selenide (B1212193) (BaSe), DFT calculations resulted in errors as high as 39.9%, while the GW quasiparticle band gap showed excellent agreement with experimental measurements. iphy.ac.cn Similarly, for barium fluoride (B91410) (BaF₂), one-shot G₀W₀ calculations provided a band gap value in good accordance with experimental data. researchgate.net While specific studies applying the GW approximation to barium tungstate were not identified in the provided search results, this methodology is recognized as essential for accurately predicting the electronic structure of wide-band-gap materials.

Lattice Dynamics and Phonon Dispersion Relations

Lattice dynamics studies the vibrations of atoms within a crystal lattice, which are quantized as phonons. Understanding the phonon modes is critical for interpreting thermal properties and the interaction of the material with light.

Phonon Mode Calculation and Experimental Validation

Theoretical calculations of the vibrational properties of this compound have been performed using methods like density functional perturbation theory (DFPT). scu.ac.ir These calculations determine the zone-center phonon modes, which can be identified and classified according to their symmetry using group theory, corresponding to the C₄ₕ point group for the scheelite structure of BaWO₄. scu.ac.ir

The results of these theoretical calculations are validated through comparison with experimental spectroscopic data, primarily from Raman and infrared spectroscopy. scu.ac.irresearchgate.net Ab initio lattice dynamics calculations have shown very good agreement with the frequencies of Raman modes measured experimentally. researchgate.net This strong correlation between theory and experiment allows for confident assignment of the observed spectral peaks to specific vibrational modes. researchgate.net Furthermore, these computational methods can predict the frequencies of modes that are difficult to observe experimentally; calculations for BaWO₄ predicted a Raman active Bg mode that had not been previously detected in experiments. scu.ac.ir

MethodKey FindingReference
Density Functional Perturbation Theory (DFPT)Calculated phonon frequencies are in good agreement with experimental values. scu.ac.ir
Ab initio Lattice DynamicsCalculations helped assign and discuss the pressure behavior of observed Raman modes. researchgate.net
DFPTPredicted a Raman active Bg mode not previously observed experimentally. scu.ac.ir

Simulation of Defect Formation and Migration Energies

Point defects, such as vacancies (missing atoms) and interstitials (extra atoms in non-lattice sites), significantly influence the electronic and optical properties of materials. Computational simulations are vital for determining the energy required to form and move these defects.

Vacancy and Interstitial Defect Energy Calculations

The energetics of defect formation are calculated using first-principles methods, typically by modeling a supercell of the crystal containing the defect. ntu.ac.uk The formation energy is the difference in total energy between the defective supercell and a perfect one, considering the chemical potentials of the constituent atoms. materialsmodeling.orguclouvain.be

While specific defect formation energies for scheelite-type BaWO₄ are not detailed in the provided search results, studies on related complex this compound perovskites, such as Ba₁₁W₄O₂₃, have confirmed the presence of ordered A-site (barium) and anion (oxygen) vacancies. researchgate.net In other similar perovskites like barium titanate (BaTiO₃), calculations show that under oxygen-poor conditions, the oxygen vacancy is the dominant defect. researchgate.net It has been found that for BaTiO₃, the formation energies for interstitials and antisite defects are significantly higher than for the lowest energy neutral vacancy, suggesting vacancies are the more prevalent type of point defect. materialsmodeling.org Investigations into barium hexacelsian (BaAl₂Si₂O₈) demonstrated through DFT that barium vacancies have the lowest formation energy compared to other intrinsic defects. materialsvirtuallab.org These findings in similar barium-containing oxides provide a framework for understanding the likely defect chemistry in this compound.

CompoundDefect Type StudiedKey FindingReference
Barium Titanate (BaTiO₃)Mono-vacancies (VO, VBa, VTi), Di-vacanciesOxygen vacancies are dominant in reduced conditions. researchgate.net
Barium Titanate (BaTiO₃)Interstitials, AntisitesVacancy formation energies are much lower than interstitial or antisite formation energies. materialsmodeling.org
Barium Hexacelsian (BaAl₂Si₂O₈)Barium Vacancy, Interstitial OxygenBarium vacancies have the lowest formation energy. materialsvirtuallab.org
Perovskite this compound (Ba₁₁W₄O₂₃)A-site (Barium) Vacancy, Anion (Oxygen) VacancyStructure contains ordered vacancies on both metal and anion sites. researchgate.net

Impurity Doping Site Preference and Charge Compensation

In the BaWO₄ lattice, the Ba²⁺ ion is coordinated to eight oxygen atoms, forming a [BaO₈] dodecahedron, while the W⁶⁺ ion is tetrahedrally coordinated to four oxygen atoms, forming a [WO₄] tetrahedron. mdpi.comunesp.br Due to the significantly larger Ba-O bond distance (≈ 2.8 Å) compared to the W-O distance (≈ 1.8 Å), there is more space available in the [BaO₈] polyhedron, making the Ba²⁺ site the preferred location for substitution by larger dopant ions like rare-earth elements. mdpi.com

When a trivalent rare-earth ion (RE³⁺) substitutes a Ba²⁺ ion, a net positive charge is introduced. Theoretical calculations and experimental evidence suggest several charge compensation mechanisms:

Vacancy Creation: One of the most common mechanisms is the formation of barium vacancies (V"Ba). To compensate for the excess positive charge from two RE³⁺ ions substituting for two Ba²⁺ ions, one barium vacancy is created. mdpi.com This can be represented by the equation: 2Ba²⁺ → 2RE³⁺ + V"Ba.

Co-doping with Alkali Metal Ions: Another effective strategy is to co-dope the material with alkali metal ions, such as Na⁺ or K⁺. mdpi.com In this scenario, a monovalent alkali ion substitutes another Ba²⁺ site, balancing the charge introduced by the trivalent rare-earth ion. mdpi.com The substitution can be described as: 2Ba²⁺ → RE³⁺ + Na⁺. mdpi.com This co-doping approach can enhance the incorporation of the primary dopant into the host lattice. mdpi.com

Electronic Compensation: In some cases, charge neutrality can be achieved through electronic compensation, where electrons are trapped at defect sites. whiterose.ac.uk

Interstitial Defects: Although less common, the incorporation of interstitial ions, such as oxygen, can also serve as a charge compensation mechanism.

Computational models, often employing density functional theory (DFT), are used to calculate the formation energies of these different defect complexes. The mechanism with the lowest formation energy is considered the most probable. For instance, in the case of Ce³⁺ doping in BaWO₄, calculations have shown that the formation of barium vacancies is a favorable charge compensation mechanism. mdpi.com Similarly, for Pr³⁺ doping, co-doping with Na⁺ has been identified as an effective charge compensation strategy. mdpi.com

DopantSubstitution SiteProposed Charge Compensation MechanismSupporting Evidence
Trivalent Rare-Earth Ions (e.g., Ce³⁺, Pr³⁺, Nd³⁺, Dy³⁺)Ba²⁺ siteBarium Vacancies (V"Ba)Theoretical calculations and experimental observations suggest that for every two rare-earth ions, one barium vacancy is formed to maintain charge neutrality. mdpi.com
Trivalent Rare-Earth Ions (e.g., Pr³⁺, Eu³⁺)Ba²⁺ siteCo-doping with Monovalent Ions (e.g., Na⁺, K⁺)A monovalent ion substitutes an additional Ba²⁺ site, balancing the charge of the trivalent dopant. mdpi.commdpi.com

Surface and Interface Phenomena Simulations

The surface properties of this compound are critical for applications such as catalysis and sensor technology. Computational simulations provide a powerful tool to investigate phenomena occurring at the surface and interfaces of BaWO₄ crystals.

The morphology of a crystal is determined by the relative stability of its different crystallographic surfaces. First-principles quantum mechanical calculations are used to determine the surface energies of various low-index facets of BaWO₄. unesp.br According to the Wulff construction theorem, the equilibrium crystal shape is one that minimizes the total surface energy for a given volume. unesp.brijcrt.org

Theoretical and experimental studies have identified the (112), (001), and (100) facets as having low surface energies in BaWO₄. unesp.brijcrt.orgresearchgate.net The relative stability of these surfaces can be tuned by modifying the chemical environment during synthesis, which in turn influences the final crystal morphology. unesp.br For example, simulations have shown that by increasing the surface energy of the (001) and (100) facets, the experimentally observed crystal shapes can be reproduced theoretically. unesp.brresearchgate.net These computational models allow for the prediction of crystal morphologies under different growth conditions, which is crucial for designing materials with specific shapes and exposed facets for targeted applications.

Surface FacetCalculated Surface Energy (J/m²)Key Characteristics
(112)LowOften a dominant facet in the equilibrium crystal shape. unesp.br
(001)LowIts contribution to the morphology can be tuned by synthesis conditions. unesp.br
(100)LowAlong with (001), its surface energy influences the final crystal shape. unesp.br

Computational modeling is instrumental in understanding the adsorption of molecules and the mechanisms of chemical reactions on the surfaces of this compound. These simulations can predict the most favorable adsorption sites, the binding energies of adsorbates, and the energy barriers for surface reactions. researchgate.net

For instance, in the context of photocatalysis, simulations can elucidate the mechanism of degradation of organic pollutants. acs.org The adsorption of molecules like methyl orange or phenol (B47542) onto the BaWO₄ surface can be modeled to understand the initial steps of the photocatalytic process. researchgate.netacs.org By calculating the electronic structure of the surface with adsorbed species, researchers can identify the active sites and the role of surface defects in the catalytic cycle.

Furthermore, simulations can model the transport of charge carriers (electrons and holes) to the surface and their interaction with adsorbed molecules. This is crucial for understanding the efficiency of photocatalytic and photoelectrochemical processes. While specific detailed modeling studies on adsorption and reaction mechanisms on BaWO₄ are an active area of research, the methodologies have been well-established for similar oxide materials. researchgate.netaip.org

Surface Reconstruction and Stability (e.g., Wulff construction)

Molecular Dynamics Simulations (e.g., for thermal and mechanical properties)

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time evolution of a system of atoms and molecules. This method is particularly well-suited for investigating the thermal and mechanical properties of materials like this compound.

MD simulations have been employed to study the behavior of BaWO₄ under high pressure. aip.orgresearchgate.net These simulations can predict pressure-induced phase transitions and changes in the material's structure. For example, it has been shown through MD that BaWO₄ undergoes a phase transition from a tetragonal scheelite structure to a monoclinic fergusonite structure at high pressures. researchgate.net Further increases in pressure can lead to amorphization of the material. aip.orgresearchgate.net The equation of state calculated from these simulations shows good agreement with experimental data. aip.org

The thermal expansion of this compound can also be investigated using MD simulations. By simulating the material at different temperatures, the changes in lattice parameters and volume can be calculated, providing the coefficient of thermal expansion. While specific MD studies on the thermal expansion of BaWO₄ are not extensively reported, the methodology has been applied to similar materials. researchgate.net

In terms of mechanical properties, MD simulations can be used to calculate elastic moduli, such as Young's modulus, shear modulus, and bulk modulus. mdpi.comresearchgate.net By applying stress or strain to a simulated BaWO₄ crystal and observing the resulting deformation, these important mechanical constants can be determined. These theoretical predictions are valuable for understanding the material's response to external forces and for designing robust devices.

PropertySimulation MethodKey Findings
High-Pressure BehaviorMolecular DynamicsPrediction of pressure-induced phase transition from scheelite to fergusonite structure and amorphization at higher pressures. aip.orgresearchgate.net
Thermal ExpansionMolecular DynamicsCan be used to calculate the coefficient of thermal expansion by simulating the material at various temperatures. researchgate.net
Mechanical PropertiesMolecular Dynamics / Makishima-Mackenzie modelCalculation of elastic moduli (Young's, shear, bulk) to understand the material's mechanical stability. mdpi.comresearchgate.net

Advanced Functional Applications Research of Barium Tungstate Materials

Luminescent Materials and Phosphors

Barium tungstate (B81510) serves as an excellent host material for phosphors due to its high chemical and thermal stability. scirp.orgscirp.org Its ability to efficiently absorb ultraviolet (UV) radiation and transfer energy to dopant ions makes it a versatile platform for creating a variety of luminescent materials. scirp.orgresearchgate.net

Barium tungstate-based phosphors are promising candidates for use in white light-emitting diodes (WLEDs). scirp.orgoptica.org By doping this compound with rare-earth ions, it is possible to create phosphors that emit light across the visible spectrum. optica.org When combined with a near-UV LED chip, these phosphors can produce white light. optica.org

Research has focused on optimizing the composition of these phosphors to achieve high efficiency and desirable color properties. For instance, co-doping this compound with ions like Dysprosium (Dy³⁺) and Strontium (Sr²⁺) allows for the tuning of the emitted light. optica.org The charge transfer from the oxygen to the tungsten in the tungstate group results in broad and intense absorption bands in the near-UV region, making these phosphors highly efficient. optica.org

Interactive Table: Properties of this compound Phosphors for Solid-State Lighting

Dopant System Excitation Wavelength (nm) Emission Colors Key Findings
Dy³⁺ Near-UV Blue and Yellow Emission can be tuned to produce near-white light. optica.org
Dy³⁺, Tm³⁺, Eu³⁺ 365 Warm White Achieved a color coordinate of (0.4013, 0.3629) and a correlated color temperature (CCT) of 3288 K, suitable for warm white LEDs. techscience.com

This compound is a well-established scintillator material, meaning it emits light when exposed to ionizing radiation. samaterials.comnanorh.comimarcgroup.com This property makes it highly valuable for applications in radiation detection. imarcgroup.com Its high density and atomic number contribute to its efficiency in converting high-energy radiation, such as X-rays and gamma rays, into visible light. marketresearchintellect.comimarcgroup.com This conversion allows for the detection and imaging of radiation in various fields. samaterials.com

The scintillation properties of this compound are crucial for:

Medical Imaging: Used in detectors for X-ray imaging and computed tomography (CT) scans, leading to sharper and more detailed diagnostic images. marketresearchintellect.comimarcgroup.com

Security Screening: Employed in radiation detection equipment at airports and border checkpoints. samaterials.com

Industrial Inspection: Utilized in non-destructive testing to inspect welds and other structural components. samaterials.com

Environmental Monitoring: Incorporated into devices for monitoring radioactive contamination. samaterials.com

This compound can exhibit both upconversion and downconversion luminescence. Downconversion is the more common process where a high-energy photon (like UV light) is absorbed, and a lower-energy photon (visible light) is emitted. google.com

Upconversion, an anti-Stokes process, involves the absorption of two or more lower-energy photons (e.g., infrared light) followed by the emission of a higher-energy photon (e.g., visible light). google.comrsc.org In this compound systems doped with rare-earth ions like Erbium (Er³⁺) and Ytterbium (Yb³⁺), upconversion can be achieved. researchgate.net The process typically involves sequential energy transfers between the dopant ions. acs.org For example, a sensitizer (B1316253) ion (like Yb³⁺) absorbs a photon and transfers the energy to an activator ion (like Er³⁺), which is then excited to a higher energy state by absorbing another photon or energy transfer, leading to the emission of a higher-energy photon. rsc.orgacs.org This phenomenon is particularly useful in applications like temperature sensing and anti-counterfeiting. researchgate.net

Doping this compound with various lanthanide ions is a key strategy to tailor its luminescent properties for specific applications. scirp.orgscirp.org The choice of lanthanide dopant determines the emission color and efficiency of the phosphor. scirp.org

Common lanthanide dopants for this compound and their effects:

Dysprosium (Dy³⁺): Produces phosphors with blue and yellow emission bands, which can be combined to create white light. scirp.orgoptica.org The relative intensities of these bands can be adjusted by varying the Dy³⁺ concentration. scirp.org

Europium (Eu³⁺): Known for its red light emission, it can be co-doped with other ions to produce warm white light. techscience.com

Thulium (Tm³⁺): Provides blue emission and can act as a sensitizer for other dopants. techscience.com

Terbium (Tb³⁺): Results in green emission and has potential applications in anti-counterfeiting and forensic science. researchgate.net

Neodymium (Nd³⁺): Doping with Nd³⁺ has been shown to enhance the electrocatalytic properties of this compound. nih.gov

The synthesis method, such as the solid-state reaction or co-precipitation, and the concentration of the dopant significantly influence the final properties of the material. scirp.orgnih.gov

Upconversion and Downconversion Luminescence Mechanisms

Photocatalytic and Photoelectrochemical Applications

This compound is a semiconductor material that can be utilized in photocatalysis for environmental remediation. iosrjournals.orgijamtes.org Photocatalysis is a process that uses light to activate a catalyst, which then breaks down pollutants. researchcommons.orgmdpi.com

As a photocatalyst, this compound can be used to degrade organic pollutants in water. iosrjournals.org When illuminated with light of sufficient energy, electrons in the this compound are excited, creating electron-hole pairs. These charge carriers can then react with water and oxygen to produce highly reactive species, such as hydroxyl radicals, which are powerful oxidizing agents capable of breaking down organic dye molecules and other pollutants. iosrjournals.orgresearchcommons.org

The efficiency of photocatalysis can be influenced by several factors, including the amount of the photocatalyst, the pH of the solution, and the intensity of the light. iosrjournals.org Research has shown that this compound nanoparticles can be effective in the photodegradation of dyes like Azure-B under solar light. iosrjournals.org To further enhance its photocatalytic activity, this compound can be incorporated into composite materials with other semiconductors. researchgate.net

Interactive Table: Factors Affecting Photocatalytic Degradation with this compound

Parameter Effect on Degradation Rate Rationale
Amount of Semiconductor Increases up to an optimal point, then decreases An increase in the amount provides more active sites for the reaction, but excess amounts can lead to light scattering and reduced efficiency. iosrjournals.org
Light Intensity Increases with intensity Higher light intensity provides more photons to generate electron-hole pairs, thus increasing the reaction rate. iosrjournals.org

Photoelectrochemical Water Splitting Studies

In a related study focusing on tungsten-based materials, tungsten oxide nanosheets were used as a base to fabricate a photoanode with barium bismuth niobate oxide layers. This composite material, when combined with a Co₀.₈Mn₀.₂Oₓ nanoparticle co-catalyst, demonstrated a significant photocurrent density of 6.02 mA/cm² at 1.23 V (vs RHE) and exhibited excellent stability for over 7 hours, showcasing the potential of tungstate-based composite systems in PEC applications. nih.govunit.no

The following table summarizes the key parameters from a study on Nd-doped this compound nanostructures synthesized for the water oxidation process.

Table 1: Properties of Neodymium-Doped this compound Nanostructures

Dopant Concentration (M) Crystal Structure Morphology Elemental Composition (0.04 M Nd-doped)
0 (Pristine) Tetragonal Nanospindles Ba: 24.6 wt%
0.02 Tetragonal Nanospindles W: 46.1 wt%
0.04 Tetragonal Nanospindles O: 12.9 wt%
0.06 Tetragonal Nanospindles Nd: 16.5 wt%

Data sourced from a study on neodymium-doped this compound nanospindles. nih.govunit.no

Charge Carrier Dynamics in Photocatalytic Processes

The efficiency of any photocatalytic process, including those involving this compound, is fundamentally governed by the behavior of photogenerated charge carriers—electrons and holes. The characterization of charge carrier dynamics, such as their generation, separation, diffusion, and recombination rates, is crucial for understanding and improving photocatalytic activity. ucl.ac.uk

A primary limitation of pure this compound as a photocatalyst is the rapid recombination of these photogenerated charge carriers, which significantly reduces its quantum efficiency. mdpi.com When BaWO₄ is illuminated with light of sufficient energy (e.g., UV light), electrons are excited from the valence band to the conduction band, leaving holes behind. If these electron-hole pairs recombine before they can react with species on the catalyst's surface, their energy is dissipated, and no catalytic work is performed. mdpi.com

To overcome this issue, forming composites with other materials is a widely adopted strategy. For example, in a BaWO₄/MoS₂ composite, the differing band potentials of the two materials facilitate charge separation. The conduction band potential of BaWO₄ is more negative than that of molybdenum disulfide (MoS₂). Consequently, when the composite is illuminated, photogenerated electrons are efficiently transferred from the conduction band of BaWO₄ to that of MoS₂. mdpi.com This spatial separation of electrons and holes minimizes their recombination. mdpi.com The separated electrons can then react with surface-adsorbed oxygen to produce superoxide (B77818) radicals, while the holes in the BaWO₄ valence band react with water to form hydroxyl radicals, both of which are highly reactive species for the degradation of organic pollutants. mdpi.com The improved charge separation in the BaWO₄/MoS₂ composite leads to a superior photocatalytic performance compared to pure BaWO₄. mdpi.com

Analogous studies on barium tantalate composites further illuminate the principles of charge carrier separation. In a Ba₅Ta₄O₁₅–Ba₃Ta₅O₁₅ composite, transient absorption spectroscopy revealed that while charge carriers recombine in the pure phase material even in the presence of a hole scavenger (methanol), the composite structure allows for electron storage. The radical formed from methanol (B129727) oxidation injects an electron into the conduction band of the second tantalate component, making electrons available for a longer duration to perform reduction reactions. rsc.org This highlights a general principle where heterojunctions in composite materials can drastically improve charge carrier lifetime and, therefore, photocatalytic efficiency.

Sensing Technologies and Devices

This compound (BaWO₄) is a versatile material with properties that make it suitable for various sensing applications, ranging from gas detection to chemical sensing platforms. nih.gov Its electrical and luminescent characteristics can be modulated by interactions with external analytes, forming the basis of its sensing capabilities.

Gas Sensing Mechanisms and Selectivity

Chemiresistive gas sensors, a common type of solid-state sensor, operate based on changes in their electrical resistance upon exposure to a target gas. acs.org The fundamental mechanism involves a direct charge exchange between the sensing material's surface and the gas molecules. acs.org For semiconductor materials like metal oxides, this process is often mediated by oxygen species adsorbed on the surface.

In an n-type semiconductor, oxygen molecules from the air adsorb onto the sensor surface and trap electrons from the conduction band, forming ions like O₂⁻, O²⁻, or O⁻. acs.orgrsc.org This creates an electron depletion layer near the surface, increasing the sensor's baseline resistance. acs.org When a reducing gas is introduced, it reacts with these adsorbed oxygen ions, releasing the trapped electrons back into the conduction band. This reduces the width of the depletion layer and, consequently, the sensor's resistance, which is the measured signal. acs.org Conversely, for an oxidizing gas, the resistance would further increase.

The selectivity of a gas sensor, its ability to detect a specific gas in a mixture, is a critical performance parameter. ias.ac.in One strategy to enhance selectivity is the functionalization of the sensing material with noble metal nanoparticles, such as platinum (Pt) or palladium (Pd). acs.org These catalysts can improve selectivity through two main mechanisms:

Chemical Sensitization: The catalyst increases the adsorption of specific gas molecules onto the sensing layer through a "spillover" effect. acs.org

Electronic Sensitization: The catalyst modifies the electronic properties of the sensing layer, enhancing the charge transfer process for a particular gas. acs.org

Chemical Sensing Platform Development

Beyond gas sensing, this compound is being developed for broader chemical sensing applications. A notable example is the creation of a reversible fluorescent probe for detecting nitro- and peroxide-based organic explosives. This platform utilizes electrospun this compound nanofibers, demonstrating the material's utility in optical sensing. mdpi.com The high surface area and unique optical properties of the nanofibers make them highly sensitive to the presence of these target chemical compounds.

The development of such sensing platforms often involves creating heterostructures or composites to enhance performance. For instance, in the field of medical diagnostics, a device was developed to diagnose halitosis by detecting hydrogen sulfide (B99878) (H₂S) in human breath. acs.org This sensor's core is a layer of WO₃ nanofibers functionalized with Pt nanoparticles and a sodium-induced secondary phase (Na₂W₄O₁₃). This specific composition was engineered for exceptional selectivity and sensitivity to H₂S. acs.org While this example uses tungsten oxide, the principles can be extended to this compound-based platforms, where the material's properties are tailored through doping or by creating composites to achieve high sensitivity and selectivity for a specific chemical analyte. The development of these platforms leverages advanced material synthesis techniques like electrospinning, which allows for the creation of high-surface-area nanostructures ideal for sensing applications. mdpi.com

Dielectric and Ferroelectric Devices

This compound (BaWO₄) possesses favorable dielectric properties, making it a candidate for applications in various electronic devices. nih.govresearchgate.net Research has explored its use and the use of related tungstate compounds in high-frequency dielectric resonators and ferroelectric devices.

High-Performance Dielectric Resonators

Dielectric resonators are essential components in microwave circuits, such as filters and oscillators used in wireless communication systems. microwavejournal.com The performance of these resonators is characterized by a high quality factor (Q), which represents low dielectric loss, a stable dielectric constant (εr), and a near-zero temperature coefficient of resonant frequency (τf).

This compound itself has been noted for its excellent dielectric properties. researchgate.net However, for very high-frequency applications (e.g., above 10 GHz), materials with exceptionally high Q values are required. Research has shown that composite materials incorporating complex tungsten oxides can achieve these demanding specifications. One such system involves combining barium magnesium tantalate with a complex tungsten oxide compound. google.com This composite material can form a solid solution with a high Q value exceeding 12,000 at 10 GHz, making it suitable for high-frequency applications. google.com

The dielectric properties of tungstates can be tuned by forming solid solutions. For example, in the barium strontium tungstate ((Ba₁₋ₓSrₓ)WO₄) system, substituting barium with strontium leads to changes in the dielectric constant and the temperature coefficient of resonant frequency. researchgate.net As shown in the table below, pure BaWO₄ has a τf of -43.68 ppm/°C, which increases towards a less negative value with strontium substitution. researchgate.net

Table 2: Dielectric Properties of (Ba₁₋ₓSrₓ)WO₄ Ceramics

Compound Dielectric Constant (εr) Quality Factor (Q×f) (GHz) Temperature Coefficient of Resonant Frequency (τf) (ppm/°C)
BaWO₄ 8.12 68,400 -43.68
(Ba₀.₅Sr₀.₅)WO₄ 8.56 75,200 -34.50
SrWO₄ 8.90 81,300 -21.40

Data sourced from a study on Barium Strontium Tungstate ceramics. researchgate.net

Furthermore, studies on Li/Fe modified this compound have shown that the resulting double perovskite (BaLi)(FeW)O₆ exhibits a tetragonal structure and displays dielectric dispersion. researchgate.net Such modifications highlight the potential to engineer the dielectric and ferroelectric properties of this compound-based materials for specific electronic device applications, including those requiring high-performance resonators. researchgate.netdntb.gov.ua

Ferroelectric Memory and Transducer Research

Research into the direct application of pure this compound (BaWO₄) in ferroelectric memory and transducers is not extensively documented in the reviewed literature. While the broader class of perovskite materials is known for ferroelectric properties applicable to memory devices, this compound, with its scheelite structure, is not a conventional ferroelectric material. scirp.org

However, modifications of the this compound structure have been explored. For instance, a study on a Li/Fe modified this compound double perovskite with the chemical formula (BaLi)(FeW)O₆ reported the presence of a ferroelectric character, suggesting potential for ferroelectric-related devices. dntb.gov.uaresearchgate.net This indicates that while pure BaWO₄ is not ferroelectric, its properties can be tailored through complex chemical modifications to induce such behavior.

There is a lack of specific research on the use of this compound in transducer applications. Piezoelectric transducers often utilize materials with a non-centrosymmetric crystal structure, a characteristic not typically associated with the scheelite structure of this compound.

Applications in Low-Temperature Co-fired Ceramics (LTCC)

This compound is recognized as a valuable material for Low-Temperature Co-fired Ceramics (LTCC) technology. LTCC is a multilayer fabrication process that allows for the integration of passive components, such as resistors, capacitors, and inductors, into a monolithic ceramic substrate. The key requirement for LTCC materials is a low sintering temperature (typically below 900°C) to enable co-firing with highly conductive metals like silver and gold.

This compound, with its scheelite structure, can be used as a low-temperature firing dielectric material. epo.org It can be formulated into dielectric powders or LTCC tapes. epo.org One of the advantages of using this compound in LTCC applications is its compatibility with other materials, allowing for the creation of composite structures without the need for adhesives. epo.org For example, it can be used as a low dielectric constant co-fireable material to be fired with high dielectric constant materials in the fabrication of components like isolators and circulators for radiofrequency applications. epo.org Research has also focused on synthesizing nanostructured BaWO₄ for LTCC applications to enhance its properties. mdpi.com

Solid-State Lasers and Optical Devices

This compound is a significant material in the field of solid-state lasers and optical devices due to its excellent optical and mechanical properties. researchgate.netijamtes.orgnih.gov It possesses high chemical and mechanical stability, a high refractive index, and a high X-ray absorption coefficient. researchgate.netijamtes.org

Development of this compound as Laser Host Material

This compound (BaWO₄) crystals are attractive as a host material for solid-state lasers. researchgate.netnih.gov Its crystal structure can be doped with laser-active rare-earth ions such as Neodymium (Nd³⁺), Ytterbium (Yb³⁺), and Praseodymium (Pr³⁺). nus.edu.sgmdpi.com The doping of BaWO₄ with these ions allows for the generation of laser emission at various wavelengths.

The development of doped this compound crystals has been a subject of significant research. For instance, Nd³⁺:BaWO₄ crystals have been grown and utilized in laser systems. nus.edu.sg The ability to dope (B7801613) this compound with different ions makes it a versatile laser host material, enabling the design of lasers for specific spectral regions. chinatungsten.com

Stimulated Raman Scattering (SRS) Active Media and Raman Lasers

This compound is highly regarded as a stimulated Raman scattering (SRS) active medium. chinatungsten.comquantum-electronics.ru SRS is a nonlinear optical effect that can be used to shift the frequency of laser light. BaWO₄ is particularly effective for this purpose due to its high Raman gain, which is comparable to that of barium nitrate (B79036) (Ba(NO₃)₂), a well-known SRS material. quantum-electronics.ruoptica.org

Key properties of this compound for SRS applications include:

A strong and narrow Raman-active mode, which leads to a high peak scattering cross-section. quantum-electronics.ruscirp.org

Good thermal and mechanical properties, making it more robust than some other Raman-active materials. rp-photonics.com

These properties have led to the development of this compound-based Raman lasers. In such lasers, a BaWO₄ crystal is placed within a laser cavity to convert the fundamental laser frequency to a new, shifted frequency (a Stokes line). nus.edu.sgijaem.net For example, a yellow laser has been demonstrated by placing a this compound crystal inside a Q-switched Nd:YAG laser, which generates a Stokes output at 1180 nm that is then frequency-doubled to produce yellow light. ijaem.netoptica.org Both continuous-wave and pulsed Raman lasers using this compound have been developed. nus.edu.sg

Raman Scattering Properties of this compound
PropertyValueSignificance
Raman Frequency Shift~925 cm⁻¹Determines the wavelength shift of the scattered light.
Raman Gain CoefficientComparable to Ba(NO₃)₂ (~11 cm/GW)Indicates high efficiency for SRS. quantum-electronics.ru
Raman Linewidth~1.6 cm⁻¹A narrow linewidth contributes to a high peak scattering cross-section. quantum-electronics.ru

Non-linear Optical Phenomena Studies

The study of non-linear optical (NLO) phenomena in this compound is closely linked to its application in Raman lasers. Stimulated Raman scattering is itself a third-order NLO process. ijaem.net Beyond SRS, research has explored other NLO properties of BaWO₄.

The generation of anti-Stokes lines through a four-wave mixing process has been demonstrated in a this compound anti-Stokes Raman laser. optica.org This process involves two pump photons, one Stokes photon, and one anti-Stokes photon, generating light at a shorter wavelength than the pump. optica.org

Furthermore, this compound's NLO properties are utilized in frequency conversion schemes. For example, the output of a BaWO₄ Raman laser can be frequency-doubled using another NLO crystal, such as LBO (Lithium Triborate), to generate new wavelengths, as seen in the creation of yellow laser light. nus.edu.sgoptica.org The investigation of these NLO phenomena is crucial for expanding the applications of this compound in advanced optical systems. ijaem.net

Electronic Devices and Supercapacitors

This compound is being investigated for its potential applications in various electronic devices and as an electrode material for supercapacitors. unesp.br Its unique electrical properties, particularly in nanostructured forms, make it a candidate for these applications.

The synthesis of nanostructured this compound, such as nanospindles, has been shown to result in materials with a high surface area. This high surface area is beneficial for electrochemical applications, including supercapacitors, as it provides more sites for charge storage. Studies have reported that BaWO₄ exhibits promising electrochemical activity, making it suitable for use in supercapacitors and batteries. researchgate.net For instance, research on Li/Fe modified this compound double perovskite has suggested its suitability for thermistor-related devices due to its stable temperature-dependent resistance. researchgate.net

The potential of this compound extends to other electronic components as well. Barium tungsten cathodes, which are composite materials of barium oxide and tungsten, are used in various vacuum electronic devices due to their high electron emission performance, low power requirements, and long service life. ctia.com.cn

Properties of this compound for Electronic Applications
ApplicationRelevant PropertyResearch Finding
SupercapacitorsHigh surface area, electrochemical activityNanostructured BaWO₄ exhibits promising electrochemical activity for supercapacitor applications.
ThermistorsNegative Temperature Coefficient (NTC) of resistanceLi/Fe modified this compound double perovskite shows NTC character. dntb.gov.ua
Electron EmittersHigh electron emission, high-temperature resistanceBarium tungsten cathodes are used in vacuum electronic devices. ctia.com.cn

Emerging Research Directions and Future Outlook for Barium Tungstate

Integration in Hybrid and Composite Materials

The combination of barium tungstate (B81510) with other materials to form composites and heterostructures is a key strategy for unlocking new capabilities and overcoming the limitations of the single-component material.

The incorporation of barium tungstate as a filler into polymer matrices is a burgeoning area of research, aiming to develop flexible materials with tailored electrical and shielding properties.

Composite films made by integrating this compound ceramic powder into a polyvinylidene fluoride (B91410) (PVDF) polymer matrix have shown significant improvements in dielectric properties. researchgate.net Research indicates that increasing the concentration of the BaWO₄ filler enhances the dielectric constant of the composite over a frequency range of 100 Hz to 1 MHz. researchgate.net Vibrational spectroscopy studies of these composites reveal an enhancement of the electroactive β phase of the PVDF polymer, which is crucial for influencing dielectric characteristics and energy storage density. researchgate.net The low electrical conductivity, coupled with a high dielectric constant and minimal loss, positions PVDF-BaWO₄ composites as promising candidates for the development of capacitive energy storage devices and optoelectronics. researchgate.net

Another area of exploration is the use of this compound in radiation-shielding composites. While traditional materials like lead are effective, their toxicity drives the search for safer alternatives. mdpi.com Polymers such as epoxy resin are loaded with high atomic number fillers to enhance their radiation attenuation properties. Barium-containing compounds are frequently studied for this purpose. mdpi.com For instance, erbium-doped this compound has been synthesized within a chitosan (B1678972) polymer matrix, creating a flexible nanocomposite with unique luminescent properties, suggesting potential for use in high-performance optoelectronic devices. semnan.ac.ir

Table 1: Properties of this compound Polymer Composites

Polymer MatrixFillerKey FindingsPotential Applications
Polyvinylidene Fluoride (PVDF)This compound (BaWO₄)Increased dielectric constant with higher filler concentration; enhancement of the electroactive β phase. researchgate.netCapacitive energy storage devices, optoelectronics. researchgate.net
ChitosanErbium-doped this compound (Er:BaWO₄)Strong violet emission under 980 nm laser excitation; smooth, compact surface morphology. semnan.ac.irHigh-performance optoelectronic devices. semnan.ac.ir
Epoxy ResinBarium-containing compoundsUsed as fillers to improve radiation attenuation as a non-toxic alternative to lead. mdpi.comRadiation shielding. mdpi.com

Creating heterojunctions between this compound and other semiconductors is a highly effective method to improve photocatalytic efficiency. The interface between the two materials facilitates better charge separation and reduces the recombination of photogenerated electron-hole pairs, a common limitation in single-component photocatalysts. researchgate.netmdpi.com

A notable example is the BaWO₄/MoS₂ composite. Research has shown that a BaWO₄/MoS₂ heterostructure exhibits significantly superior photocatalytic performance in degrading organic dyes like Eriochrome black-T compared to pure BaWO₄. researchgate.netresearchgate.net This enhanced activity is attributed to several factors: improved light absorption, more effective generation and separation of charges, and minimized recombination of the photogenerated charge carriers at the heterojunction interface. researchgate.netresearchgate.net Characterization using techniques such as X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and Raman spectroscopy confirms the successful synthesis and structure of the composite material. researchgate.net The development of such heterostructures provides a scientific basis for creating highly efficient photocatalysts for environmental remediation. dntb.gov.ua

Table 2: Comparison of BaWO₄ and BaWO₄/MoS₂ Heterostructure for Photocatalysis

PropertyThis compound (BaWO₄)BaWO₄/MoS₂ Composite
Photocatalytic Activity ModerateSuperior performance in dye degradation. researchgate.netresearchgate.net
Light Absorption Standard for BaWO₄Enhanced. researchgate.netresearchgate.net
Charge Carrier Dynamics Prone to electron-hole recombinationEffective charge generation and separation; minimized recombination. researchgate.netresearchgate.net
Application PhotocatalysisEnhanced photocatalytic degradation of organic pollutants. researchgate.netresearchgate.netdntb.gov.ua

Polymer Composites for Enhanced Functionality

Advanced Characterization Techniques Development

To fully understand and engineer the properties of this compound, researchers are increasingly turning to advanced characterization techniques that provide insights into the material's structure and dynamics under operational conditions and at ultrafast timescales.

In situ and operando spectroscopy are powerful methodologies for investigating catalysts and functional materials in their working environment. In situ analysis involves studying the material under realistic conditions (e.g., temperature, pressure), while operando (a Latin term for "working") spectroscopy goes a step further by simultaneously measuring the material's properties and its catalytic activity or performance. wikipedia.orgresearchgate.net This approach is crucial for establishing direct relationships between the material's structure and its reactivity or selectivity. wikipedia.orgeuropean-mrs.com

For a material like this compound, which has applications in catalysis, these techniques can provide a "motion picture" of the catalytic cycle. wikipedia.org By using methods like X-ray absorption spectroscopy (XAS), Raman spectroscopy, and infrared (IR) spectroscopy under reaction conditions, scientists can identify the nature of active sites, track surface species and intermediates, and understand deactivation mechanisms. chemcatbio.orgresearchgate.net The development of specialized reaction cells that allow for simultaneous spectroscopic measurements and product analysis is key to advancing this field. researchgate.net

Understanding the fundamental processes that govern the optical and electronic properties of this compound, such as charge carrier trapping and energy transfer, requires probing the material on the timescale of atomic and electronic motion. Time-resolved spectroscopy, which uses ultrashort laser pulses, is the essential tool for these investigations. nih.govresearchgate.net

Techniques like femtosecond time-resolved infrared (IR) and Raman spectroscopy can monitor the evolution of molecular structures during chemical and physical processes. nih.gov They provide direct insight into structural dynamics by tracking vibrational marker modes in real time. nih.gov For this compound, this could involve studying the dynamics of the [WO₄]²⁻ tetrahedron complex, which is responsible for its luminescence, or tracking the separation and migration of charge carriers following photoexcitation. scirp.orgacs.org Time-resolved absorption spectroscopy can clarify structural changes in excited states and reaction intermediates with sub-10 femtosecond resolution, providing a real-time view of molecular vibrations and reactions. nih.gov These methods are vital for understanding the non-equilibrium dynamics that are fundamental to the material's function in photocatalysis and optoelectronics. aip.org

In Situ and Operando Spectroscopic Studies

Rational Design Principles for Novel Properties

The future of this compound research lies in moving beyond trial-and-error synthesis toward a rational design approach, where materials with specific, predetermined properties are created. This involves the use of computational modeling and precise synthesis control.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the electronic structure, bandgap, and defect chemistry of this compound. These simulations can model the effects of doping, strain, and surface modifications on the material's properties, guiding experimental efforts. For example, DFT can predict how doping with different metal ions will alter the bandgap and electrical conductivity, allowing for the rational design of materials for specific electronic or photocatalytic applications. researchgate.netacs.org

Rational design also encompasses the synthesis process itself. Techniques like hydrothermal synthesis, co-precipitation, and microwave-assisted methods allow for fine control over the morphology (e.g., nanospindles, flower-like structures), particle size, and crystallinity of this compound. researchgate.netacs.orgacs.org By carefully controlling parameters such as pH, temperature, and the use of surfactants, researchers can produce materials with enhanced surface areas or specific crystal facets exposed, which can dramatically influence their catalytic and optical performance. researchgate.neteuropean-mrs.com This deliberate control, informed by computational predictions, enables the engineering of novel functionalities in this compound-based materials.

Data-Driven Materials Discovery Approaches

The field of materials science is increasingly turning to data-driven approaches to accelerate the discovery of new materials with desired properties. materialsarchive.org For this compound (BaWO4) and related compounds, these methods offer a pathway to more efficient exploration of their potential. The core idea is to leverage large datasets, often generated from high-throughput computations or experiments, to build predictive models that can guide the synthesis and characterization of new materials. arxiv.orgcam.ac.uk

The Materials Genome Initiative has been a significant driver in promoting data-driven materials discovery, aiming to shorten the lengthy timeline from initial concept to market-ready material. cam.ac.uk This involves creating comprehensive databases of material properties. For instance, databases like the Materials Project, AFLOW, and NoMaD provide vast amounts of calculated data on existing materials, which can be used to train machine learning models. speakerdeck.com These models can then predict the properties of hypothetical compounds, including complex tungstates, before they are ever synthesized in a lab.

A key aspect of this approach is the integration of experimental and computational data. cam.ac.uk While computational methods like Density Functional Theory (DFT) can predict a wide range of properties for a vast number of compounds, experimental validation is crucial to confirm these predictions. rsc.org The synergy between computation and experiment creates a feedback loop that refines the predictive models and accelerates the discovery process. For this compound, this could involve computationally screening for dopants or structural modifications that enhance its inherent properties, such as luminescence or catalytic activity, followed by targeted synthesis and experimental verification.

The success of these data-driven approaches hinges on the availability of high-quality, well-curated data. materialsarchive.orgcam.ac.uk Challenges remain in creating standardized data formats and ensuring data from various sources is interoperable. However, the potential to rapidly identify new this compound-based materials with tailored functionalities makes this a critical area of ongoing research.

Machine Learning Applications in Material Design

Machine learning (ML) is a powerful tool within the data-driven discovery paradigm, offering the ability to identify complex patterns and relationships in materials data that may not be apparent through traditional analysis. researchmatters.innih.gov In the context of this compound, ML models can be trained to predict its properties based on its composition and structure. github.io

One of the primary applications of ML in material design is the development of structure-property relationships. arxiv.org For example, a model could be trained on a dataset of different metal tungstates, including this compound, to predict their photoluminescent properties based on features like crystal structure, bond lengths, and elemental composition. ijcrt.org This allows researchers to virtually screen vast numbers of potential compositions to identify candidates with desired optical characteristics. github.io

ML algorithms can be broadly categorized into supervised, unsupervised, semi-supervised, and reinforcement learning. nih.gov In materials science, supervised learning is commonly used, where the algorithm learns from labeled data (e.g., known crystal structures and their measured band gaps). arxiv.org For instance, researchers have used ML models trained on data from binary alloys to predict the elastic properties of more complex alloys. researchmatters.in A similar approach could be applied to predict the mechanical or thermal properties of doped or composite this compound materials.

The workflow for ML-assisted material design typically involves:

Data Collection and Preparation: Gathering experimental and computational data on this compound and related materials.

Feature Engineering: Selecting the most relevant descriptors (features) that influence the target property. researchmatters.in

Model Training: Training an ML algorithm on the prepared dataset. researchmatters.in

Model Evaluation: Assessing the model's predictive accuracy. nih.gov

Prediction and Validation: Using the trained model to predict the properties of new candidate materials, followed by experimental validation. arxiv.org

While ML holds immense promise, challenges such as the need for large, high-quality datasets and the "black box" nature of some models (making it difficult to understand the underlying physics) need to be addressed. materialsarchive.orgarxiv.org

Sustainability and Green Synthesis Considerations

As the applications of this compound expand, so does the importance of developing sustainable and environmentally friendly production methods. marketresearchintellect.comimarcgroup.com Green chemistry principles are increasingly being applied to the synthesis of nanomaterials, including this compound, to minimize environmental impact and reduce costs. acs.org

Eco-friendly Synthesis Routes

Traditional solid-state synthesis of this compound often requires high temperatures and can be energy-intensive. In contrast, several eco-friendly synthesis routes have been developed that offer milder reaction conditions and use less hazardous materials. acs.orgresearchgate.net

Some of the promising green synthesis methods include:

Microwave-Assisted Synthesis: This method utilizes microwave radiation to rapidly heat the reaction mixture, leading to faster crystallization and reduced energy consumption. cdmf.org.brscirp.org It is considered a green chemistry approach due to its efficiency and the ability to produce high-purity materials under mild conditions.

Sonochemical Method: This technique employs ultrasound to induce chemical reactions. It is a facile and simple process that can be carried out in water without the need for surfactants or organic solvents. researchgate.net

Hydrothermal/Solvothermal Synthesis: These methods involve carrying out the reaction in a closed system (autoclave) using water (hydrothermal) or an organic solvent (solvothermal) at elevated temperature and pressure. While they can require energy, they offer good control over the size and morphology of the resulting nanoparticles. ijcrt.org

Co-precipitation Method: This is a simple and cost-effective method that involves mixing solutions of barium and tungstate precursors to precipitate this compound. acs.orgnih.gov It can be performed at room temperature and often uses water as a solvent. nih.gov

Molten Salt Synthesis: This method uses a low-melting point salt as a reaction medium, allowing for the synthesis of nanoparticles at lower temperatures than traditional solid-state reactions. researchgate.net

The choice of synthesis method can significantly impact the properties of the resulting this compound, such as particle size, morphology, and photoluminescence. ijcrt.org

Table 1: Comparison of Eco-friendly Synthesis Methods for this compound

Synthesis MethodKey AdvantagesTypical Starting MaterialsReported Morphologies
Microwave-AssistedRapid, energy-efficient, high purity. cdmf.org.brBarium nitrate (B79036), Sodium tungstate. Porous fusiform nano-sheet assemblies, double cone structures.
SonochemicalSimple, surfactant-free, uses water as a solvent. researchgate.netBarium salt, Sodium tungstate dihydrate. researchgate.netNanoparticles. researchgate.net
HydrothermalGood control over size and shape. -Dumbbell-like microstructures. ijcrt.org
Co-precipitationSimple, cost-effective, room temperature process. nih.govBarium chloride, Sodium tungstate. nih.govNanospindles, octahedron-like. nih.govacs.org

Resource Efficiency in this compound Production

Resource efficiency in the production of this compound is a key aspect of sustainability. This involves not only minimizing energy consumption but also considering the lifecycle of the materials used.

One approach to improving resource efficiency is the use of methods that allow for the recycling of solvents or other reagents. Additionally, developing synthesis routes that have high yields and produce minimal waste is crucial. The co-precipitation method, for example, is often highlighted for its simplicity and potential for high throughput with minimal byproducts. nih.gov

Another important consideration is the sourcing of raw materials. Tungsten is a critical raw material, and efforts to improve the efficiency of its extraction and use are ongoing. researchgate.net Research into leaching methods for complex tungsten minerals, including those containing this compound, aims to develop more efficient and less toxic extraction processes. researchgate.net For instance, a proposed method using sodium sulfate (B86663) to decompose this compound offers a potentially cost-effective and less hazardous alternative to current methods. researchgate.net

The development of materials with enhanced performance and longer lifespans also contributes to resource efficiency. For example, creating more efficient this compound-based phosphors for LEDs would reduce the energy consumption of lighting and the frequency of replacement.

Unexplored Research Avenues and Challenges

Despite the significant progress in the research and application of this compound, several unexplored avenues and challenges remain.

Unexplored Research Avenues:

Advanced Composite Materials: While some work has been done on doping this compound, the development of advanced composites incorporating materials like graphene or other 2D materials is an area with significant potential. hep.com.cn Such composites could exhibit enhanced electrical, mechanical, or catalytic properties.

Theoretical Modeling of Defects: A deeper theoretical understanding of the role of defects and disorder in the photoluminescence of this compound could lead to more precise control over its optical properties. ijcrt.org

Biomedical Applications: While this compound is used in medical imaging, its potential in other biomedical areas, such as drug delivery or as a radiosensitizer in cancer therapy, is largely unexplored.

High-Pressure and High-Temperature Behavior: Further investigation into the structural transformations of this compound under extreme conditions could reveal novel phases with unique properties. ijcrt.org

Challenges:

Scalability of Synthesis: While many novel synthesis methods have been developed in the lab, scaling these up for industrial production while maintaining control over material properties remains a challenge.

Toxicity Concerns: Barium compounds can be toxic, which necessitates careful handling during synthesis and consideration of the lifecycle of this compound-containing products to prevent environmental contamination. researchgate.net

Cost of Raw Materials: The cost of high-purity tungsten and barium precursors can be a limiting factor for some applications. Developing synthesis routes that can utilize lower-grade or recycled raw materials would be beneficial.

Standardization of Characterization: A lack of standardized methods for characterizing and reporting the properties of nanomaterials can make it difficult to compare results from different studies.

Addressing these challenges and exploring these new research directions will be crucial for unlocking the full potential of this compound in a wide range of future technologies. marketresearchintellect.com

Q & A

Q. What are the standard methods for synthesizing barium tungstate (BaWO₄), and how can reaction conditions be optimized for high-purity yields?

this compound is typically synthesized via precipitation reactions. For example, combining stoichiometric amounts of barium nitrate (Ba(NO₃)₂) and sodium tungstate (Na₂WO₄) in aqueous solution yields BaWO₄ as a white precipitate . Key parameters to optimize include pH control (neutral to slightly acidic), temperature (room temperature to 80°C), and stirring duration to enhance crystallinity and purity. Post-synthesis purification via centrifugation and calcination (e.g., 600–800°C for 2–4 hours) improves phase stability .

Q. Which characterization techniques are essential for confirming the structural and optical properties of this compound?

  • X-ray diffraction (XRD) for phase identification and crystallinity analysis (e.g., tetragonal scheelite structure confirmation) .
  • Scanning electron microscopy (SEM) to assess morphology (e.g., spherical or rod-like particles) .
  • FTIR spectroscopy to detect functional groups like W–O bonds (~800 cm⁻¹) .
  • Photoluminescence (PL) spectroscopy to study emission spectra under UV excitation (e.g., blue-green emission peaks at ~450 nm) .

Q. How do synthesis parameters (e.g., pH, temperature) influence the particle size and optical properties of this compound?

Higher temperatures (>100°C) and prolonged reaction times often increase particle agglomeration, reducing surface area and altering PL intensity. Acidic pH conditions favor smaller particle sizes but may introduce defects, impacting emission efficiency. Systematic variation of these parameters with controlled experiments (e.g., Design of Experiments, DoE) is recommended to isolate effects .

Q. What are common experimental challenges in synthesizing this compound, and how can they be mitigated?

Challenges include:

  • Impurity formation : Trace nitrate or sodium residues from reactants. Mitigation: Multiple washing cycles with deionized water .
  • Non-stoichiometric compositions : Use precise molar ratios (1:1 Ba:W) and validate via energy-dispersive X-ray spectroscopy (EDX) .
  • Phase inhomogeneity : Ensure uniform calcination using programmable furnaces with slow heating/cooling rates (~5°C/min) .

Q. What are the primary applications of this compound in photonic and catalytic research?

BaWO₄ is studied for:

  • Scintillator materials : Due to its high density and radiation hardness .
  • Photocatalysis : Bandgap engineering (e.g., doping with rare earth ions) enhances visible-light activity for pollutant degradation .

Advanced Research Questions

Q. How does doping this compound with rare earth ions (e.g., Ho³⁺) affect its photoluminescent properties?

Doping introduces intermediate energy levels within the bandgap, modifying emission spectra. For example, Ho³⁺-doped BaWO₄ exhibits enhanced red emission due to ⁵F₅ → ⁵I₈ transitions. Methodologically, doping requires precise control of dopant concentration (e.g., 1–5 mol%) via co-precipitation and post-annealing to ensure uniform distribution. PL decay kinetics and CIE chromaticity diagrams are critical for evaluating performance .

Q. What computational approaches (e.g., DFT) are used to model this compound’s electronic structure and defect chemistry?

Density functional theory (DFT) simulations predict bandgap variations (~4.2 eV) and oxygen vacancy formation energies. Software like VASP or Quantum ESPRESSO models lattice parameters and charge distribution. Validating computational results with experimental UV-Vis diffuse reflectance spectra is essential .

Q. How can researchers resolve contradictions in reported bandgap values of this compound across studies?

Discrepancies arise from differences in synthesis methods (e.g., sol-gel vs. solid-state) and characterization techniques (Tauc plot vs. spectroscopic ellipsometry). Standardizing synthesis protocols and cross-validating with multiple characterization tools (e.g., UV-Vis, PL) reduces ambiguity. Meta-analyses of existing data can identify systematic biases .

Q. What strategies ensure reproducibility in this compound synthesis for collaborative studies?

  • Document reagent sources (e.g., Sigma-Aldrich Ba(NO₃)₂, 99.99% purity).
  • Provide detailed calcination profiles (e.g., 600°C for 4 hours in air).
  • Share raw data (XRD patterns, SEM images) as supplementary information .

Q. What gaps exist in understanding this compound’s phase transitions under high-pressure conditions?

While BaWO₄’s scheelite-to-fergusonite transition at ~10 GPa is documented, the role of shear stresses and kinetic barriers remains unclear. High-pressure synchrotron XRD combined with molecular dynamics simulations could elucidate transition mechanisms .

Methodological Recommendations

  • Data Analysis : Use Rietveld refinement (e.g., GSAS-II) for XRD data to quantify phase purity .
  • Statistical Validation : Apply ANOVA to compare PL intensity across doped/undoped samples .
  • Ethical Reporting : Disclose all synthesis parameters and negative results to aid reproducibility .

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